Product packaging for Diammine platinum(II) lactate(Cat. No.:CAS No. 96322-75-7)

Diammine platinum(II) lactate

Cat. No.: B1212405
CAS No.: 96322-75-7
M. Wt: 317.21 g/mol
InChI Key: BYPGGNBAGXHAJX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diammine platinum(II) lactate is a coordination complex designed for research applications. As a platinum(II) compound, it features a square-planar geometry, a characteristic structure known for its potential to interact with biological molecules . This complex is part of a broader class of investigational compounds that researchers study to understand the mechanisms and develop new candidates for cancer therapy . The lactate ligand is one of various carboxylate or glycolate ligands that scientists explore to modify the properties of classic platinum complexes, potentially influencing their stability, reactivity, and cellular uptake . Platinum-based compounds like cisplatin are renowned for their ability to form covalent adducts with DNA, primarily at the N7 position of guanine residues, leading to intra-strand and inter-strand cross-links that disrupt cellular processes and can trigger apoptosis . Researchers investigate this compound and similar analogues to overcome challenges associated with earlier platinum drugs, such as toxicity and acquired resistance . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic use. The product must not be administered to humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10N2O3Pt B1212405 Diammine platinum(II) lactate CAS No. 96322-75-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

96322-75-7

Molecular Formula

C3H10N2O3Pt

Molecular Weight

317.21 g/mol

IUPAC Name

azane;2-oxidopropanoate;platinum(2+)

InChI

InChI=1S/C3H5O3.2H3N.Pt/c1-2(4)3(5)6;;;/h2H,1H3,(H,5,6);2*1H3;/q-1;;;+2/p-1

InChI Key

BYPGGNBAGXHAJX-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])[O-].N.N.[Pt+2]

Canonical SMILES

CC(C(=O)[O-])[O-].N.N.[Pt+2]

Synonyms

cis-DLP
diammine lactate platinum(II)
diammine platinum(II) lactate
diammine platinum(II) lactate, (S)-isomer
platinum(II) diammine lactate

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Diammine Platinum Ii Lactate

Advanced Synthetic Routes to Diammine Platinum(II) Lactate (B86563) and its Stereoisomers

The development of synthetic routes for platinum-based complexes is driven by the need for high purity, specific isomeric forms, and novel structures with tailored properties.

The lactate ligand exists as two enantiomers, (S)-lactic acid and (R)-lactic acid, which introduces a chiral center into the diammine platinum(II) lactate complex. The coordination of a single enantiomer of lactate, such as the naturally occurring S-lactate, to a prochiral platinum center can lead to the formation of diastereomers. nih.gov This is exemplified in the case of lobaplatin (B1683953), a related platinum complex, which is formulated as a mixture of diastereomers when a single lactate enantiomer is used with a racemic amine ligand. nih.gov

Achieving stereoselectivity in the synthesis of chiral analogs is a significant challenge. Methodologies for the stereoselective synthesis of complex chiral molecules, such as α-amino acids and lactones, often rely on strategies that could be adapted for this purpose. nih.govrsc.org These strategies include:

The Strecker Synthesis: A classic method for synthesizing α-amino acids that can be rendered stereoselective through the use of chiral amines or auxiliaries. nih.gov

Palladium(II)-Catalyzed Reactions: Modern organometallic chemistry offers routes like palladium-catalyzed C-H activation and subsequent amidation to create chiral β-lactams with high diastereoselectivity. nih.gov

Enzymatic Catalysis: Engineered enzymes, such as carbonyl reductase variants, have demonstrated high stereoselectivity (up to 99%) in the synthesis of chiral γ- and δ-lactones, offering a green and efficient alternative to metal catalysis. rsc.org

While direct applications of these methods to this compound are not extensively documented, they represent the frontier of synthetic chemistry for creating specific stereoisomers of chiral molecules.

Research into platinum(II) complexes extends beyond the traditional ammine ligands to include a wide array of novel ligand systems designed to modulate the compound's chemical and physical properties. While the core of the subject compound is the diammine ligand, the broader field shows extensive exploration into alternatives. These include bidentate and tridentate ligands, which can alter the stability and reactivity of the platinum center. google.comtheses.cz

Examples of such advanced ligand systems in the wider context of platinum(II) chemistry include:

Pincer N^C^N Ligands: Bulky, rigid pincer ligands have been used to create new platinum square planar complexes. mdpi.com These tridentate ligands form stable five-membered metallocycles with the platinum(II) ion. mdpi.com

Nonsymmetrical NCN-Coordinating Ligands: Researchers have prepared platinum(II) complexes with ligands where two different azaheterocycles are attached to a central benzene (B151609) ring, creating an asymmetric coordination environment. acs.org

Benzimidazole Derivatives: Substituted benzimidazoles have been used as carrier ligands for platinum(II), forming stable complexes with potential for varied biological interactions. researchgate.net

Aliphatic Amine Ligands: A variety of monodentate and bidentate aliphatic amines, such as ethylenediamine (B42938) and 1,2-diaminocyclohexane (DACH), have been coordinated to platinum(II). nih.govgoogle.com The stereochemistry of these ligands, as seen with the R,R-DACH in oxaliplatin (B1677828), can be critical. nih.gov

Stereoselective Synthesis of Chiral this compound Analogs

Precursor Chemistry and Reaction Pathways in Platinum(II) Lactate Formation

The primary and most established pathway for synthesizing cis-diammine platinum(II) lactate involves a salt metathesis reaction. google.com The reaction starts with a well-defined platinum precursor, cis-diamminedichloroplatinum(II) (cisplatin).

The key reaction is:

Reaction with Silver Lactate: Cis-[Pt(NH₃)₂Cl₂] is suspended in an aqueous or alcoholic medium and reacted with a stoichiometric amount of silver lactate (2 moles of silver lactate per mole of the platinum complex). google.com The driving force for this reaction is the precipitation of insoluble silver chloride (AgCl), which is subsequently removed by filtration or centrifugation. google.com The desired cis-diammine platinum(II) lactate remains in the filtrate. google.com

An alternative pathway involves the use of an aquated platinum species:

Reaction with an Aquo Complex: An amine-complexed diaquo-cis-platinum(II) salt, such as cis-[Pt(NH₃)₂(H₂O)₂]²⁺, can be reacted with a lactate salt in an aqueous medium to yield the final product. google.com

The choice of precursors is critical for the synthesis, with each component playing a specific role in the reaction.

Table 1: Precursors in this compound Formation

Precursor Name Chemical Formula Role in Synthesis
cis-Diamminedichloroplatinum(II) cis-[Pt(NH₃)₂Cl₂] Platinum and ammine ligand source google.com
Silver Lactate AgC₃H₅O₃ Lactate ligand source and chloride scavenger google.com

Optimization of Reaction Conditions for Research-Scale Synthesis

For laboratory or research-scale synthesis, reaction conditions are optimized to maximize yield, ensure purity, and maintain the correct isomeric form. Key parameters from established methods provide a baseline for this optimization. google.com

Solvent: The reaction can be performed in an aqueous medium or an alcoholic solvent like methanol (B129727) or ethanol. google.com The choice of solvent can affect reaction time and the solubility of the product, with methanol being noted for providing higher yields in shorter times for certain amine analogs. google.com

Temperature: The reaction mixture can be stirred at temperatures ranging from approximately 0°C to 70°C. google.com Often, the reaction is conducted at ambient temperature, but heating to around 60°C can be used to facilitate the reaction. google.com

Reaction Time: The duration of the reaction can vary from minutes to several hours, depending on the specific conditions like temperature and solvent. google.com

Purification: Post-reaction workup is crucial. It involves the removal of the silver chloride precipitate, followed by evaporation of the solvent from the filtrate, often under vacuum. google.com The resulting solid product can be further purified by recrystallization from a suitable solvent mixture, such as water, ethanol, and acetone. google.com

pH Control: While not explicitly detailed for this specific synthesis, pH is a critical parameter in aqueous coordination chemistry. The pH can influence the protonation state of ligands and the stability of the complex, making its control essential for preventing side reactions and decomposition. mdpi.com

Table 2: Optimization Parameters for Research-Scale Synthesis

Parameter Range / Condition Purpose Source
Solvent Aqueous, Methanol, Ethanol Dissolve reactants, influence reaction rate google.com
Temperature 0°C - 70°C (Ambient or ~60°C) Control reaction kinetics google.com
Reactant Ratio 2:1 (Silver Lactate : Pt Complex) Ensure complete reaction of chloride ligands google.com
Purification Filtration/Centrifugation, Evaporation, Recrystallization Remove byproducts (AgCl) and isolate pure product google.com

| pH | Neutral to Alkaline (General Principle) | Maintain complex stability, prevent side reactions | mdpi.com |

Scale-Up Considerations for Preclinical Research Batches

Transitioning the synthesis of this compound from a small research scale to larger preclinical research batches introduces significant challenges that require careful consideration of process chemistry and engineering.

Cost and Availability of Reagents: The use of silver lactate as a key reagent presents a major cost factor, especially at a larger scale. google.com The economic viability of the process may depend on the efficient use and potential recovery of silver.

Process Control and Consistency: Maintaining strict control over reaction parameters such as temperature, mixing speed, and reagent addition rates is critical to ensure batch-to-batch consistency. Minor variations in preparation can alter the final product's characteristics. nih.gov

Purity and Impurity Profiling: For preclinical use, achieving high chromatographic purity (e.g., >98%) is essential. google.com This requires robust purification methods that are scalable, such as large-volume crystallization and filtration. The impurity profile must be thoroughly characterized, as even small amounts of residual starting materials or byproducts can have significant consequences.

Handling and Stability: The physical properties of the final bulk product, such as its crystalline form and bulk density, can be affected by the scale-up process (e.g., drying and grinding methods). google.com The stability of the compound during storage and handling must also be validated for larger quantities.

Reaction Efficiency: At scale, the efficiency of removing the AgCl precipitate becomes a more significant operational challenge. The filtration and washing steps must be optimized to maximize product recovery while ensuring complete removal of the insoluble byproduct.

Table 3: Key Considerations for Preclinical Scale-Up

Consideration Challenge Potential Solution
Economic Feasibility High cost of silver-based reagents. google.com Optimize stoichiometry, investigate silver recovery processes.
Batch Consistency Variations in temperature, mixing, and addition rates. Implement automated process controls and standard operating procedures (SOPs).
Product Purity Removal of AgCl, residual solvents, and other impurities. Develop and validate scalable crystallization and chromatographic purification methods. google.com
Physical Properties Ensuring consistent crystalline form and bulk density. Standardize post-synthesis processing like drying and milling. google.com

| Yield Optimization | Minimizing product loss during filtration and transfers. | Optimize equipment design and process flow for solid-liquid separation. |

Advanced Structural Characterization and Coordination Chemistry of Diammine Platinum Ii Lactate

Spectroscopic Characterization Techniques for Structural Elucidation

A suite of advanced spectroscopic techniques is employed to elucidate the intricate structural details of diammine platinum(II) lactate (B86563) in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. For platinum complexes, ¹⁹⁵Pt NMR is particularly informative due to the wide chemical shift range of the ¹⁹⁵Pt nucleus, which is highly sensitive to the nature of the ligands in the coordination sphere. researchgate.net

While specific ¹⁹⁵Pt NMR data for diammine platinum(II) lactate is not extensively reported, the chemical shifts of analogous cis-diammineplatinum(II) complexes with carboxylato leaving groups provide valuable insights. For instance, cis-diammineplatinum(II) complexes with dicarboxylate ligands like oxalato and its derivatives show ¹⁹⁵Pt NMR signals in the range of approximately -2050 to -2350 ppm. researchgate.net The replacement of chloro ligands with carboxylato ligands typically causes a high-frequency shift in the ¹⁹⁵Pt NMR signal. researchgate.net Based on these trends, the ¹⁹⁵Pt chemical shift for this compound is anticipated to fall within a similar range, confirming the presence of a Pt(II) center coordinated to nitrogen and oxygen donor atoms.

¹H NMR spectroscopy can be used to characterize the lactate and ammine ligands. However, the protons of the coordinated NH₃ ligands may not be readily observed due to rapid exchange with deuterated solvents. nih.gov

Table 1: Estimated ¹⁹⁵Pt NMR Chemical Shift Range for this compound

Compound Class Estimated ¹⁹⁵Pt Chemical Shift (ppm)
cis-Diammineplatinum(II) Carboxylates -2050 to -2350
This compound Expected within the above range

This table provides an estimated range based on data from analogous compounds.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are crucial for identifying functional groups and characterizing the bonds within the coordination sphere of the platinum complex.

An infrared spectrum of cis-diammine platinum(II) lactate has been reported, providing evidence for the coordination of the lactate and ammine ligands. google.com The interpretation of this spectrum can be guided by data from similar platinum complexes. The vibrational modes of interest include the Pt-N and Pt-O stretching frequencies.

Pt-N Stretching Vibrations: These bands are typically observed in the far-infrared region, generally between 512 and 603 cm⁻¹. srce.hrcdnsciencepub.com

Pt-O Stretching Vibrations: The Pt-O stretching frequencies for carboxylato ligands are also found in the far-infrared region and can overlap with the Pt-N stretches, often appearing in the range of 540-590 cm⁻¹. srce.hrcdnsciencepub.com

Carboxylate Group Vibrations: The IR spectrum will also show characteristic bands for the carboxylate group of the lactate ligand. The C=O stretching frequency, typically seen between 1560 and 1590 cm⁻¹, indicates a decrease in the C=O bond order upon coordination, which is consistent with π-electron delocalization within a chelate ring if the lactate acts as a bidentate ligand. nih.gov

Raman spectroscopy is a complementary technique. While specific Raman data for this compound is scarce, studies on similar platinum drugs show that Pt-N stretching modes are key diagnostic vibrations. acs.org

Table 2: General Wavenumber Ranges for Key Vibrational Modes in cis-Diammineplatinum(II) Carboxylate Complexes

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Pt-N Stretch 512 - 603
Pt-O Stretch (carboxylate) 540 - 590
C=O Stretch (coordinated carboxylate) 1560 - 1590

This table provides general ranges based on data from analogous compounds.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. Electrospray ionization (ESI-MS) is a soft ionization technique well-suited for the analysis of metal complexes. fu-berlin.de

For this compound, ESI-MS would be expected to show a molecular ion peak corresponding to the intact complex. The isotopic pattern of this peak would be characteristic of the presence of platinum. rsc.org Fragmentation of the molecular ion in the gas phase, often induced by collision-induced dissociation (CID), can provide further structural information. For cis-diammineplatinum(II) complexes, fragmentation pathways often involve the loss of ligands. nih.govacs.org For this compound, expected fragmentation could include the loss of the lactate ligand, ammine ligands, or fragments of the lactate itself.

Table 3: Predicted ESI-MS Fragmentation for this compound

Precursor Ion Expected Fragment Ions
[Pt(NH₃)₂(C₃H₅O₃)]⁺ [Pt(NH₃)₂(C₃H₅O₃) - NH₃]⁺
[Pt(NH₃)₂(C₃H₅O₃) - C₃H₅O₃]⁺
[Pt(NH₃)(C₃H₅O₃)]⁺

This table outlines plausible fragmentation pathways based on the general behavior of similar platinum complexes.

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While a specific crystal structure for this compound has not been found in the reviewed literature, the structures of numerous related cis-diammineplatinum(II) complexes with carboxylate ligands have been determined. nih.govresearchgate.netajol.info

These structures consistently show a square-planar geometry around the Pt(II) center. It is highly probable that this compound would adopt a similar structure. The lactate ligand could coordinate in a monodentate fashion through one of the carboxylate oxygens, or as a bidentate ligand, forming a chelate ring with the platinum center via the carboxylate oxygen and the hydroxyl oxygen. The cis-configuration of the ammine ligands is a key structural feature. researchgate.net

Table 4: Expected Structural Parameters for cis-Diammine Platinum(II) Lactate Based on Analogous Compounds

Parameter Expected Value
Coordination Geometry Square-planar
Pt-N Bond Length ~2.0-2.1 Å
Pt-O Bond Length ~2.0-2.05 Å
N-Pt-N Angle ~90°
O-Pt-N Angle ~90° (for monodentate lactate) or part of a chelate ring

This table presents expected values based on crystallographic data of similar platinum(II) complexes.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Coordination Environment and Geometry of the Platinum(II) Center

The platinum(II) ion in this compound possesses a d⁸ electron configuration, which strongly favors a square-planar coordination geometry. acs.org The coordination sphere is occupied by two ammine (NH₃) ligands and one or two donor atoms from the lactate ligand(s). In its cis configuration, the two ammine ligands are positioned adjacent to each other.

The lactate anion (C₃H₅O₃⁻) can act as either a monodentate or a bidentate ligand. pensoft.net

Monodentate Coordination: The lactate ligand binds to the platinum center through one of the oxygen atoms of the carboxylate group.

Bidentate Coordination: The lactate ligand can form a five-membered chelate ring by coordinating through one of the carboxylate oxygens and the oxygen of the hydroxyl group.

The specific coordination mode can influence the reactivity and stability of the complex.

Ligand Exchange Kinetics and Aquation/Activation Mechanisms of this compound

The biological activity of platinum(II) complexes is intrinsically linked to their ability to undergo ligand exchange reactions. A crucial step is aquation, where a labile "leaving group" ligand is replaced by a water molecule. chempap.orgrsc.org This process activates the complex, making it more susceptible to bind to biological targets like DNA.

For this compound, the lactate ligand serves as the leaving group. The rate of aquation is a critical parameter. Carboxylate ligands, in general, are more strongly bound to platinum(II) than chloride ions, leading to slower hydrolysis rates compared to cisplatin (B142131). pensoft.netrsc.org The aquation of platinum(II) complexes with carboxylate leaving groups can proceed in a stepwise manner, especially if the carboxylate is part of a chelate ring. pensoft.netresearchgate.net The mechanism is generally associative, involving the formation of a five-coordinate intermediate.

The aquation process for cis-[Pt(NH₃)₂(lactate)]⁺ can be represented as follows:

cis-[Pt(NH₃)₂(lactate)]⁺ + H₂O ⇌ cis-[Pt(NH₃)₂(H₂O)(lactate)]⁺ cis-[Pt(NH₃)₂(H₂O)(lactate)]⁺ + H₂O ⇌ cis-[Pt(NH₃)₂(H₂O)₂]²⁺ + lactate⁻

The resulting aqua species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, is a potent electrophile that can readily react with nucleophiles. The kinetics of this activation process are influenced by factors such as pH, temperature, and the concentration of other potential ligands in the solution.

Interaction with Anionic Species and Bio-relevant Ligands

The interaction of this compound with various chemical species is central to its behavior in a biological environment. As a platinum(II) complex, its reactivity is largely dictated by ligand exchange reactions, where the lactate groups act as leaving ligands. The coordination sphere of the platinum center is susceptible to substitution by other nucleophiles, a process that is heavily influenced by the surrounding medium.

In biological systems, the initial interactions are predominantly with ubiquitous anionic species and bio-relevant macromolecules. The high water solubility of cis-platinum(II) amine lactate complexes facilitates their distribution and subsequent interaction. google.com The reactivity of the complex is significantly modulated by the concentration of chloride ions. In environments with high chloride concentration (~100 mM), such as blood plasma, the hydrolysis of the lactate ligands is suppressed, maintaining the complex in its less reactive state. nih.gov

However, upon entering the cytoplasm, where the chloride concentration is substantially lower (below 20 mM), the lactate ligands are more readily displaced. nih.gov This aquation process generates a positively charged, more reactive species that can interact with a variety of biological nucleophiles. nih.gov

Key Interactions with Bio-relevant Ligands:

Nucleic Acids: The primary target for platinum-based anticancer agents is DNA. Following the displacement of the lactate ligands by water, the resulting aquated platinum complex covalently binds to the nitrogen atoms of DNA bases. nih.govmdpi.com The N7 position of guanine (B1146940) is the most preferential binding site due to its high nucleophilicity. nih.gov This initial binding forms a monofunctional adduct. Subsequently, a second reaction can occur, leading to the formation of bifunctional adducts, such as intrastrand and interstrand cross-links, which distort the DNA structure and inhibit replication. nih.gov

Sulfur-Containing Biomolecules: The platinum(II) center, being a soft acid, exhibits a strong affinity for soft donor atoms like sulfur. nih.govresearchgate.net This leads to significant interactions with endogenous sulfur-containing molecules. Glutathione (B108866) (GSH) and methionine or cysteine residues within proteins, such as human serum albumin (HSA), readily bind to the platinum center. nih.govresearchgate.netmdpi.com These interactions can result in the deactivation of the complex before it reaches its intended DNA target. mdpi.com Studies on similar platinum complexes show that stable adducts with proteins like albumin are formed rapidly upon loss of the labile ligand. mdpi.com

The following table summarizes the principal interactions of the activated diammine platinum(II) complex with biological ligands.

Interacting Species CategorySpecific Example(s)Type of InteractionBiological Consequence
Nucleic Acids Guanine, Adenine (B156593) (in DNA)Covalent Bonding (Platination) at N7 positionFormation of DNA adducts, cross-linking, inhibition of replication. nih.gov
Sulfur-Containing Amino Acids Cysteine, Methionine (in proteins like HSA)Covalent Bonding (Pt-S bond)Deactivation of the complex, protein binding. nih.govmdpi.com
Small Thiol Molecules Glutathione (GSH)Covalent Bonding (Pt-S bond)Cellular detoxification, deactivation of the complex. researchgate.netmdpi.com
Anions Chloride (Cl⁻)Ligand ExchangeStabilization of the complex against hydrolysis in high Cl⁻ environments. nih.gov

Hydrolytic Stability and Reactivity Profiles in Biological Mimics

The hydrolytic stability of this compound is a critical determinant of its mechanism of action and reactivity. Hydrolysis, or aquation, involves the stepwise replacement of the lactate ligands by water molecules. nih.govresearchgate.net This process is not a simple degradation but rather an activation step, converting the relatively inert parent compound into a highly reactive species capable of binding to biological targets. The general process for a cis-complex can be described by the following equilibria:

cis-[Pt(NH₃)₂(lactate)₂] + H₂O ⇌ cis-[Pt(NH₃)₂(lactate)(H₂O)]⁺ + lactate⁻

cis-[Pt(NH₃)₂(lactate)(H₂O)]⁺ + H₂O ⇌ cis-[Pt(NH₃)₂(H₂O)₂]²⁺ + lactate⁻

The position of these equilibria, and thus the hydrolytic stability, is highly dependent on the chemical environment, particularly the concentration of anions like chloride. nih.gov

In High-Chloride Media (Blood Plasma Mimic): In solutions with high chloride concentrations (~100 mM), the equilibria are shifted to the left. The chloride ions effectively compete with water, preventing the loss of the lactate ligands and suppressing the formation of the reactive aquated species. nih.gov This confers stability to the complex during systemic circulation.

In Low-Chloride Media (Cytoplasm Mimic): Inside the cell, where the chloride concentration is significantly lower (~4-20 mM), the equilibria shift to the right. nih.gov This favors the formation of the mono-aquated and di-aquated species, cis-[Pt(NH₃)₂(lactate)(H₂O)]⁺ and cis-[Pt(NH₃)₂(H₂O)₂]²⁺. nih.govresearchgate.net These positively charged, aquated complexes are the electrophilically active forms that readily react with cellular nucleophiles. nih.gov

The reactivity profile of this compound is therefore intrinsically linked to its hydrolytic pathway. While specific kinetic data for the aquation of this compound are not extensively documented, the behavior of analogous platinum complexes provides a framework for understanding its reactivity. For instance, complexes with chelating dicarboxylate leaving groups, like carboplatin (B1684641), are known to undergo aquation much more slowly than complexes with monodentate chloride ligands like cisplatin. nih.gov As lactate is a monodentate ligand, its substitution kinetics would differ from both, but the fundamental principle of aquation as an activation step remains the same. The preparation of cis-platinum(II) amine lactate complexes can involve reacting a diaquo platinum(II) salt with a lactate salt, which underscores the reversible nature of this hydrolytic process. google.com

The table below outlines the key factors influencing the hydrolytic behavior of this compound in environments mimicking biological fluids.

ParameterInfluence on HydrolysisRationale
Chloride Concentration Inverse relationshipHigh [Cl⁻] suppresses hydrolysis by shifting the ligand exchange equilibrium away from aquation. nih.gov
pH Can influence speciationThe protonation state of the aquated species and the lactate ligand can be affected by pH, though the primary driver of reactivity is aquation.
Leaving Group Determines rate of aquationThe nature of the platinum-lactate bond influences the kinetics of water substitution compared to other leaving groups like chloride or cyclobutanedicarboxylate. nih.gov
Product Reactive aquated speciesThe formation of cis-[Pt(NH₃)₂(H₂O)₂]²⁺ is the key activation step for subsequent reactions with biological targets. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Diammine Platinum Ii Lactate Preclinical Focus

Mechanisms of Cellular Uptake and Accumulation

Passive Diffusion Mechanisms in Cellular Models

Passive diffusion is a fundamental process by which substances cross the cell membrane, driven by a concentration gradient without the expenditure of cellular energy. nih.gov For platinum complexes, characteristics such as small size and lipophilicity can facilitate this mode of entry. nih.govnih.gov While the direct study of passive diffusion for diammine platinum(II) lactate (B86563) is not extensively detailed in the provided results, the general understanding for platinum drugs is that passive diffusion plays a role in their cellular uptake. nih.govresearchgate.netnih.gov This process is governed by the physicochemical properties of the molecule, including its size and polarity. nih.gov The rate of passive diffusion is often proportional to the drug's concentration in the extracellular environment. nih.gov

It is a multi-step process that involves the partitioning of the drug into the cell membrane, its diffusion across the lipid bilayer, and its subsequent release into the cytoplasm. nih.gov

Active Transport Pathways (e.g., Copper Transporters, Organic Cation Transporters, GLUT1)

Active transport mechanisms, which require cellular energy, are also significantly involved in the uptake of platinum-based drugs. nih.govresearchgate.netnih.gov These pathways utilize specific membrane transporter proteins.

Copper Transporters: The copper transporter 1 (CTR1) is a key protein responsible for the high-affinity uptake of copper and has been shown to transport cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828). nih.govoatext.com Given the structural similarities among platinum drugs, it is plausible that CTR1 also contributes to the uptake of diammine platinum(II) lactate. The expression levels of CTR1 can influence the intracellular accumulation of platinum drugs and, consequently, their cytotoxicity. nih.gov Other copper transporters like ATP7A and ATP7B are involved in the efflux of copper and can also handle platinum drugs, thereby affecting their intracellular concentration. nih.govoatext.com

Organic Cation Transporters (OCTs): Organic cation transporters (OCTs) are another class of membrane proteins implicated in the transport of platinum compounds. nih.govresearchgate.netnih.gov Specifically, OCT1, OCT2, and OCT3 have been shown to mediate the influx of various platinum agents. nih.govresearchgate.net The efficacy of some platinum drugs has been directly linked to the expression levels of these transporters. nih.gov For instance, pyriplatin, a monofunctional platinum(II) compound, shows high substrate compatibility with OCT1 and OCT2, leading to increased sensitivity in cells with high OCT expression. nih.gov

Glucose Transporters (GLUT1): The glucose transporter 1 (GLUT1) has been identified as a potential pathway for the uptake of modified platinum complexes that incorporate a glucose moiety. nih.gov This strategy aims to exploit the high glucose consumption of cancer cells. While there is no direct evidence from the provided results for this compound utilizing GLUT1, the principle of targeting glucose transporters remains a significant area of research for enhancing platinum drug delivery. nih.gov

Role of Ligand Structure on Cellular Influx and Efflux

The nature of the ligands can impact the interaction of the platinum complex with membrane transporters. For example, the substitution of ammine groups with more sterically hindered planar amines in trans-platinum complexes can enhance cytotoxicity, partly due to altered cellular uptake. google.com Similarly, the presence of certain ancillary ligands can significantly increase cellular uptake compared to cisplatin. researchgate.netnih.gov The design of platinum complexes with specific ligands can therefore be a strategy to modulate their pharmacological properties, including cellular accumulation. google.com

Intracellular Activation and Bioreduction Processes

Once inside the cell, platinum(II) complexes like this compound must be activated to exert their cytotoxic effects. This activation typically involves the hydrolysis of the leaving group, which is facilitated by the low intracellular chloride concentration (around 4 mM) compared to the high extracellular concentration (around 100-150 mM). pensoft.netunipd.it

In this process, the lactate ligand of this compound is replaced by water molecules, forming highly reactive mono- and diaqua species. pensoft.net These aquated forms are electrophilic and can readily react with nucleophilic sites on biomacromolecules, most notably DNA. pensoft.netnih.gov

While this compound is a Pt(II) complex, it is worth noting that Pt(IV) complexes undergo an additional step of bioreduction to their active Pt(II) counterparts. pensoft.net This reduction is often carried out by intracellular reducing agents such as glutathione (B108866) and ascorbic acid. pensoft.net The study of nitro-containing platinum complexes also suggests that bioreduction processes can generate reactive intermediates capable of damaging DNA. semanticscholar.org

Biomacromolecular Interactions and Target Identification

The primary intracellular target for activated platinum complexes is nuclear DNA. nih.govacs.org The interaction with DNA is considered the main mechanism underlying their anticancer activity. nih.govacs.org

DNA Adduct Formation and Conformational Changes

The aquated form of this compound covalently binds to the nitrogen atoms of purine (B94841) bases in DNA, with a preference for the N7 position of guanine (B1146940) and adenine (B156593). nih.govnih.gov This binding results in the formation of various types of platinum-DNA adducts. The most common are 1,2-intrastrand cross-links between adjacent purine bases, primarily d(GpG) and to a lesser extent d(ApG) adducts. nih.govacs.org

The formation of these adducts induces significant conformational changes in the DNA double helix. nih.gov These distortions include:

Bending and Unwinding: The DNA helix bends towards the major groove and locally unwinds at the site of the adduct. nih.gov The extent of bending can be influenced by the specific platinum complex and the surrounding DNA sequence. nih.govplos.org

Destabilization of Hydrogen Bonding: The hydrogen bonds between the complementary base pairs at the adduct site are perturbed. nih.gov

Alteration of DNA Grooves: The minor groove of the DNA is often widened and flattened. nih.gov

Changes in Sugar Pucker: The conformation of the deoxyribose sugar rings can be altered, for instance, from a C2'-endo to a C3'-endo pucker for the 5'-guanine in a d(GpG) adduct. libretexts.org

These structural alterations are crucial as they are recognized by various cellular proteins, including high-mobility group (HMG) domain proteins, which can mediate the downstream cytotoxic effects. acs.org The binding of these proteins to the platinated DNA can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.govacs.org

Interstrand and Intrastrand Cross-Link Specificity

Once inside the cell, platinum compounds undergo aquation, becoming reactive towards nucleophilic sites on DNA, particularly the N7 position of purine bases. frontiersin.orgnih.gov This interaction results in the formation of various types of DNA adducts. The primary lesions formed are intrastrand cross-links, where the platinum atom binds to two adjacent bases on the same DNA strand. frontiersin.orgthno.org The most common of these are the 1,2-d(GpG) adducts, accounting for a significant majority of the cross-links, followed by 1,2-d(ApG) adducts. mit.edunih.gov

Interstrand cross-links, which form between bases on opposite DNA strands, occur less frequently but are considered highly cytotoxic lesions. oncohemakey.comnih.gov Polynuclear platinum complexes, in particular, are designed to form long-range interstrand and intrastrand cross-links that are not achievable by mononuclear platinum agents. unica.itaacrjournals.org These unique adducts may contribute to the ability of some platinum compounds to overcome resistance mechanisms. mit.edu

Table 1: Types of DNA Adducts Formed by Platinum Compounds

Adduct Type Description Frequency Cytotoxicity Contribution
1,2-Intrastrand d(GpG) Cross-link between two adjacent guanine bases on the same DNA strand. Most frequent (>90%) frontiersin.org Major contributor to cytotoxicity. unica.it
1,2-Intrastrand d(ApG) Cross-link between an adenine and an adjacent guanine on the same DNA strand. Less frequent than d(GpG). mit.edu Contributes to cytotoxicity.
1,3-Intrastrand Cross-link between two purine bases separated by one nucleotide. Minor adduct. unica.it Contributes to cytotoxicity.
Interstrand Cross-link between guanine bases on opposite DNA strands. Infrequent (<5%) oncohemakey.com Highly cytotoxic. oncohemakey.com
Monoadducts Platinum binds to a single DNA base. Precursors to cross-links. nih.gov Can interfere with cellular processes.
DNA Distortion and Recognition by Cellular Proteins

The formation of platinum-DNA adducts induces significant structural distortions in the DNA double helix. nih.govnih.gov Intrastrand cross-links, for instance, cause the DNA to bend and unwind. mit.edunih.gov This distortion is a key factor in the drug's mechanism of action as it can be recognized by various cellular proteins. nih.govresearchgate.net

High-mobility group (HMG) proteins, which are abundant in the nucleus, have a high affinity for the bent DNA structure created by platinum adducts. nih.govchemrxiv.org The binding of HMG proteins to the platinated DNA can shield the adducts from the cell's DNA repair machinery, thereby enhancing the cytotoxic effect of the compound. nih.gov Conversely, the recognition of these DNA lesions by DNA repair proteins, such as those involved in the nucleotide excision repair (NER) pathway, can lead to the removal of the adducts and contribute to drug resistance. scielo.brresearchgate.net The specific nature of the DNA distortion can influence which proteins are recruited and whether the lesion is repaired or leads to cell death. mdpi.comresearchgate.net

Protein Binding and Enzyme Inhibition Profiles

Platinum compounds can bind to proteins, particularly those containing sulfur-containing amino acids like cysteine and methionine. ajms.iq This binding can lead to the inactivation of the platinum agent or sequestration away from its DNA target. frontiersin.org Some platinum complexes have been designed to specifically target and inhibit certain enzymes. For example, some platinum(II) complexes have been shown to inhibit enzymes like cyclooxygenase (COX), which can be overexpressed in cancer cells. acs.org

Inhibition can occur through various mechanisms. Competitive inhibitors structurally resemble the enzyme's natural substrate and compete for the active site. sigmaaldrich.com Non-competitive inhibitors bind to an allosteric site on the enzyme, causing a conformational change that alters the active site and reduces its activity. sigmaaldrich.comsavemyexams.com The lactate component of this compound may also influence cellular metabolism, as lactate itself has been shown to regulate the cell cycle by remodeling the anaphase promoting complex (APC/C) through inhibition of the SUMO protease SENP1. nih.gov Furthermore, inhibition of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis, by metal complexes has been explored as a potential anticancer strategy. researchgate.net

Interaction with RNA and Other Cellular Metabolites

The interaction of platinum compounds is not limited to DNA and proteins. RNA, another crucial nucleic acid, can also be a target. nih.gov Platinum complexes can form cross-links with RNA, potentially interfering with its various functions, including protein synthesis. acs.org The N7 position of guanine in RNA is a potential binding site for platinum. acs.org

Cellular Response Pathways to this compound

The cellular damage induced by this compound triggers a cascade of signaling pathways that ultimately determine the cell's fate. oaepublish.comnmsgroup.it These responses primarily involve the activation of programmed cell death and interference with the cell cycle.

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis, Autophagy, Necrosis)

The primary mechanism by which platinum drugs induce cell death is through apoptosis, or programmed cell death. frontiersin.orgnih.gov DNA damage that is not repaired triggers either the intrinsic or extrinsic apoptotic pathways. nih.govmdpi.com The intrinsic pathway is initiated by an imbalance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization and the release of cytochrome c, which activates a caspase cascade. nih.gov The extrinsic pathway is activated by the binding of death ligands to cell surface receptors. nih.gov

In some contexts, platinum compounds can also induce other forms of cell death, such as autophagy and necrosis. mdpi.com Autophagy is a cellular self-digestion process that can have a dual role, either promoting cell survival or contributing to cell death. frontiersin.org Necrosis is a form of cell death characterized by cell swelling and lysis. Some platinum complexes have been shown to induce necrosis by disrupting mitochondrial function and depleting ATP. mdpi.com

Table 2: Key Genes and Proteins in this compound-Induced Apoptosis

Gene/Protein Pathway Role in Apoptosis Reference
p53 Intrinsic A tumor suppressor that can activate apoptosis in response to DNA damage. mdpi.com
Bcl-2 family (e.g., BAX, BAK, BCL-2, BCL-XL) Intrinsic Regulate mitochondrial outer membrane permeabilization. nih.gov
Caspase-9 Intrinsic Initiator caspase activated by cytochrome c release. mdpi.com
Caspase-8 Extrinsic Initiator caspase activated by death receptor signaling. nih.gov
CARD9, BNIP3(L), TNFRSF-1B, TNFRSF-25 Extrinsic/Intrinsic Genes shown to be highly expressed following treatment with a platinum complex, indicating their role in inducing apoptosis. longdom.orgresearchgate.net

Impact on Cell Cycle Regulation

The DNA damage caused by platinum compounds also leads to the activation of cell cycle checkpoints. thno.org These checkpoints are regulatory pathways that halt the progression of the cell cycle to allow time for DNA repair. If the damage is too extensive to be repaired, the cell will be directed towards apoptosis.

Platinum drugs have been shown to cause cell cycle arrest in various phases, including the G1, S, and G2/M phases. longdom.orgmdpi.com For example, some dinuclear platinum complexes have been found to arrest cells in the sub-G1 phase, which is indicative of apoptosis. mdpi.com The specific phase of cell cycle arrest can depend on the particular platinum compound and the cell type. The lactate component may also play a role, as lactate has been shown to regulate mitotic exit by remodeling the anaphase promoting complex (APC/C). nih.gov

Influence on Gene Expression and Transcriptional Inhibition

The primary mechanism of action for platinum(II) complexes, including the cis-diammineplatinum(II) moiety, involves direct interaction with nuclear DNA. nih.gov Following cellular uptake and aquation, where the lactate ligand is replaced by water, the platinum center binds to purine bases on the DNA, primarily guanine. nih.gov This binding creates a variety of DNA adducts, with the 1,2-intrastrand cross-link being the most significant. These adducts induce structural distortions in the DNA double helix, which are recognized by cellular proteins. viamedica.pl

A major consequence of these DNA lesions is the potent inhibition of transcription. nih.gov The platinum-DNA adducts physically obstruct the passage of RNA polymerase along the DNA template, stalling the synthesis of messenger RNA (mRNA). nih.gov This halt in transcription is a critical signal for the cell to initiate downstream pathways, and if the damage is too extensive for cellular repair mechanisms to handle, it leads to the activation of apoptosis (programmed cell death). nih.gov

While direct gene expression studies on this compound are not available, research on structurally related cis-diammineplatinum(II) complexes provides insight into the potential genetic response. For instance, preclinical studies on Cis-diammineplatinum (II) benzene-polycarboxylic acids (CDBPA), another complex featuring the cis-diammineplatinum(II) core, have demonstrated significant changes in the expression of genes involved in apoptosis. longdom.org In studies using Ramos Burkitt's lymphoma cells, treatment with CDBPA led to the upregulation of several pro-apoptotic genes. longdom.orgresearchgate.net This indicates that beyond general transcriptional inhibition, the cellular response to the DNA damage induced by the platinum core involves the specific activation of genetic programs designed to eliminate the damaged cell. longdom.org

Table 1: Preclinical Data on Pro-Apoptotic Gene Upregulation by a Related Cis-Diammineplatinum(II) Complex (CDBPA) in Ramos Cells

Gene Symbol Full Name Function Fold Change (RQ)
CARD9 Caspase Recruitment Domain Family Member 9 Apoptosis signaling 3.96
BNIP3L BCL2 Interacting Protein 3 Like Apoptosis, mitochondrial pathway 3.62
TNFRSF1B Tumor Necrosis Factor Receptor Superfamily Member 1B Death receptor pathway 2.92
TNFRSF25 Tumor Necrosis Factor Receptor Superfamily Member 25 Death receptor pathway 2.38
TNF Tumor Necrosis Factor Pro-inflammatory and pro-apoptotic cytokine >2.00

Data sourced from a preclinical in vitro study on the CDBPA complex. researchgate.net RQ stands for Relative Quantification.

Effects on Mitochondrial Function and Metabolic Pathways

The cytotoxic effects of platinum compounds are not confined to nuclear DNA damage. There is substantial evidence that platinum complexes also target mitochondria, inducing dysfunction that contributes to cell death. researchgate.netmdpi.com Platinum drugs can accumulate in mitochondria and inflict damage, leading to the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c. nih.govresearchgate.net This mitochondrial-mediated cell death pathway complements the apoptosis triggered by nuclear DNA damage.

The lactate ligand in this compound introduces a unique metabolic dimension to its mechanism. Lactate is a key metabolite in cellular energy pathways, particularly in cancer cells which often exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect). nih.gov Preclinical studies on other complex platinum agents have shown that targeting metabolic pathways can enhance anticancer activity. acs.org For example, platinum(IV) complexes containing ligands that inhibit lactate transporters can block the glycolytic process and impair mitochondrial potential. acs.org

The release of a lactate ligand from this compound within the cell could potentially influence cellular metabolism in several ways:

Modulation of Intracellular Lactate Pools: An increase in intracellular lactate could affect the cellular redox state (NADH/NAD+ ratio) and influence signaling pathways sensitive to lactate levels. nih.gov

Fuel for Oxidative Phosphorylation: Lactate can be converted to pyruvate (B1213749) and used as a fuel source for the mitochondrial tricarboxylic acid (TCA) cycle. frontiersin.org However, platinum-induced mitochondrial damage could simultaneously impair this process.

Metabolic Rewiring: Studies on tumor-resident bacteria have shown that lactate can induce metabolic rewiring in cancer cells, altering gene expression in lactate signaling pathways and contributing to therapeutic resistance. nih.gov

Therefore, this compound may possess a dual mechanism of action, combining the DNA-damaging and mitochondria-disrupting effects of the platinum core with the metabolic influence of the lactate ligand.

Immunogenic Cell Death Induction in Preclinical Models

Immunogenic cell death (ICD) is a form of regulated cell death that activates an adaptive immune response against dead-cell antigens. imrpress.com This process is critical for effective chemo-immunotherapy, as it can stimulate a tumor-specific immune response. imrpress.com The induction of ICD is characterized by the emission of specific signals from dying cells, known as damage-associated molecular patterns (DAMPs). imrpress.comresearchgate.net

The three canonical hallmarks of ICD are:

Surface Exposure of Calreticulin (CRT): CRT translocates from the endoplasmic reticulum (ER) to the cancer cell surface, where it acts as an "eat-me" signal for dendritic cells (DCs). researchgate.net

Release of ATP: Dying cells release adenosine (B11128) triphosphate (ATP) into the extracellular space, which serves as a "find-me" signal to attract immune cells. imrpress.com

Secretion of High-Mobility Group Box 1 (HMGB1): HMGB1 is passively released from the nucleus of late-stage apoptotic or necrotic cells and acts as a danger signal to promote DC maturation and function. researchgate.net

While cisplatin, the prototypical diammine platinum(II) complex, is generally considered a poor inducer of ICD, other platinum drugs like oxaliplatin are known to be potent ICD inducers. imrpress.com Recent preclinical research has focused on developing novel platinum complexes specifically designed to trigger ICD. rsc.orgnih.gov These agents often work by inducing high levels of ER stress and ROS generation, which are potent triggers for CRT exposure. rsc.orgnih.gov

Table 2: Key Hallmarks of Immunogenic Cell Death (ICD) in Preclinical Models

Hallmark Description Immunological Consequence
Calreticulin (CRT) Exposure Translocation of CRT protein to the outer cell membrane. Serves as a phagocytic "eat-me" signal for dendritic cells.
ATP Secretion Active release of adenosine triphosphate from dying cells. Acts as a chemoattractant ("find-me" signal) for immune cells.
HMGB1 Release Passive release of High-Mobility Group Box 1 protein from the nucleus. Promotes dendritic cell maturation and T-cell responses.

This table summarizes the canonical DAMPs released during ICD as identified in multiple preclinical studies. imrpress.comresearchgate.net

Mechanisms of Acquired and Intrinsic Resistance to Diammine Platinum Ii Lactate Preclinical Focus

Modulation of Cellular Accumulation: Influx and Efflux Transporter Dysregulation

The efficacy of platinum-based drugs is contingent upon their accumulation within cancer cells to a cytotoxic concentration. nih.gov Cellular resistance is frequently associated with altered expression or function of membrane transporters that govern the influx and efflux of these agents. nih.govmdpi.com

Reduced intracellular drug levels are a primary mechanism of resistance. nih.gov This can be achieved through either decreased uptake (influx) or increased removal (efflux) of the drug from the cell. nih.govnih.gov While platinum drugs can enter cells via passive diffusion, active transport systems play a significant role. nih.govresearchgate.net The copper transporter 1 (CTR1) is a major influx transporter for cisplatin (B142131) and carboplatin (B1684641). nih.govresearchgate.netnih.gov Downregulation of CTR1 expression has been shown to decrease platinum drug accumulation and confer resistance in preclinical models. nih.govnih.govaacrjournals.org Conversely, the copper efflux transporters ATP7A and ATP7B are implicated in actively pumping platinum compounds out of the cell or sequestering them in intracellular vesicles. nih.govnih.govjcancer.orgnih.gov Overexpression of ATP7A and ATP7B is a well-documented mechanism of resistance, leading to reduced net intracellular drug concentration. nih.govnih.govjcancer.org Organic cation transporters (OCTs) have also been identified as contributors to platinum drug uptake. nih.govresearchgate.net Dysregulation of these transport systems represents a critical barrier to the therapeutic efficacy of platinum compounds like Diammine platinum(II) lactate (B86563).

TransporterFunctionRole in Platinum ResistanceReferences
Copper Transporter 1 (CTR1)InfluxDecreased expression reduces drug uptake, leading to resistance. nih.govnih.govnih.govaacrjournals.org
ATP7A / ATP7BEffluxIncreased expression enhances drug removal from the cell, leading to resistance. nih.govnih.govnih.govjcancer.orgnih.gov
Copper Transporter 2 (CTR2)Influx/SequestrationRole is complex; may inhibit cellular accumulation of platinum drugs. nih.goviiarjournals.org
Organic Cation Transporters (OCTs)InfluxMediate uptake of platinum agents; altered function can affect accumulation. nih.govresearchgate.net
Multidrug Resistance-Associated Protein 2 (MRP2)EffluxParticipates in the efflux of platinum agents, particularly glutathione-platinum conjugates. nih.govresearchgate.net

Intracellular Detoxification Systems and Platinum Sequestration

Once inside the cell, platinum drugs can be intercepted and neutralized by intracellular detoxification systems before they can reach their primary target, nuclear DNA. nih.govfrontiersin.org This sequestration is a major contributor to drug resistance.

Glutathione (B108866) (GSH), a tripeptide thiol, is the most abundant intracellular non-protein thiol and plays a central role in cellular defense against xenobiotics. frontiersin.orgnih.gov The sulfhydryl group of GSH has a high affinity for platinum and can directly bind to platinum compounds. frontiersin.org This conjugation reaction, often catalyzed by Glutathione S-transferases (GSTs), forms a glutathione-platinum complex. frontiersin.orgacs.orgfrontiersin.org This complex is more water-soluble and is actively exported from the cell by efflux pumps like the Multidrug Resistance-Associated Protein (MRP) family, effectively detoxifying the drug. nih.govnih.govnih.gov Elevated levels of both GSH and GSTs are frequently observed in platinum-resistant cell lines and are considered a key mechanism of acquired resistance. nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org Studies have shown that the formation of the GS-platinum complex can account for a significant portion of the intracellular platinum metabolism. nih.gov

Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins involved in metal homeostasis and detoxification. frontiersin.orgnih.govauajournals.org The high cysteine content makes MTs potent scavengers of heavy metals, including platinum. frontiersin.orgnih.govacs.org By binding to platinum drugs, MTs sequester them in the cytoplasm, preventing their translocation to the nucleus and interaction with DNA. nih.govnih.govnih.gov The overexpression of MTs has been correlated with cisplatin resistance in various cancer types in preclinical studies. nih.govauajournals.org The binding of platinum(II) compounds to the sulfur atoms of cysteine residues in MTs is a highly effective mechanism of drug inactivation. nih.govacs.org However, some studies have reported divergent or no significant correlation between MT expression and platinum resistance in certain cancer cell lines, suggesting the context-dependency of this resistance mechanism. iiarjournals.orgiiarjournals.org

System/MoleculeMechanismEffect on Platinum DrugReferences
Glutathione (GSH)Direct binding and conjugation to platinum.Inactivation and detoxification of the drug. frontiersin.orgfrontiersin.org
Glutathione S-Transferases (GSTs)Catalyze the conjugation of GSH to platinum drugs.Facilitates inactivation and subsequent efflux of the GS-platinum complex. acs.orgfrontiersin.orgmdpi.com
Metallothioneins (MTs)Sequestration of platinum via binding to cysteine residues.Prevents the drug from reaching its nuclear DNA target. nih.govnih.govfrontiersin.orgnih.gov

Role of Glutathione and Thiol-Containing Molecules

DNA Repair and Tolerance Mechanisms

The primary cytotoxic mechanism of platinum drugs, including Diammine platinum(II) lactate, is the formation of covalent adducts with DNA, leading to structural distortions, replication and transcription inhibition, and ultimately, apoptosis. nih.govauajournals.org Enhanced capacity of cancer cells to repair this DNA damage or to tolerate its presence is a fundamental mechanism of resistance. mdpi.comaacrjournals.org

The Nucleotide Excision Repair (NER) pathway is the main cellular defense system for removing bulky, helix-distorting DNA lesions, such as the intrastrand crosslinks created by platinum drugs. mdpi.comaacrjournals.orgoaepublish.com The NER pathway involves damage recognition, excision of the damaged DNA segment, and synthesis of a new, correct strand. oaepublish.com Increased efficiency of the NER pathway is strongly associated with platinum resistance. mdpi.comoaepublish.com A key protein complex in this pathway is ERCC1-XPF, an endonuclease responsible for incising the damaged DNA strand. oaepublish.com Overexpression of ERCC1 is one of the most widely studied markers of platinum resistance in preclinical models, as it directly enhances the cell's ability to remove platinum-DNA adducts, allowing the cell to survive the treatment. mdpi.comoaepublish.com

The Mismatch Repair (MMR) system is responsible for correcting base mismatches and small insertions/deletions that can occur during DNA replication. aacrjournals.orgnih.gov In the context of platinum drugs, a functional MMR system recognizes the structural distortions caused by platinum-DNA adducts. aacrjournals.orgnih.gov Instead of directly repairing the adduct, the MMR system is thought to initiate a "futile" cycle of repair attempts that ultimately signals for apoptosis, thus contributing to the drug's cytotoxicity. oup.com Consequently, a loss or deficiency in the MMR system can lead to drug resistance. nih.govaacrjournals.org When MMR is impaired (for example, through mutations in key genes like MLH1 or MSH2), the cell fails to recognize the platinum-induced damage and does not trigger apoptosis. aacrjournals.orgnih.gov This allows the cell to tolerate the DNA lesions and continue to proliferate, resulting in resistance to platinum agents like cisplatin and carboplatin. aacrjournals.orgnih.govoup.comaacrjournals.org

PathwayFunction in Response to Platinum DamageAlteration Leading to ResistanceKey ProteinsReferences
Nucleotide Excision Repair (NER)Removes bulky platinum-DNA adducts.Increased activity/overexpression of pathway components.ERCC1, XPF, XPA mdpi.comaacrjournals.orgoaepublish.comnih.gov
Mismatch Repair (MMR)Recognizes DNA damage and signals for apoptosis.Loss of function/deficiency in pathway components.MSH2, MLH1, MSH6 nih.govaacrjournals.orgnih.govnih.govaacrjournals.org

Bypass of Platinum-DNA Adducts

The cytotoxic effect of Lobaplatin (B1683953) is primarily initiated by the formation of covalent adducts with DNA, predominantly 1,2-intrastrand cross-links between adjacent guanine (B1146940) bases (GG) or between guanine and adenine (B156593) bases (AG). wikipedia.orgresearchgate.netnih.gov These lesions distort the DNA double helix, creating a physical blockade for the cellular machinery involved in DNA replication and transcription. patsnap.comviamedica.pl A primary mechanism of resistance involves the cell's ability to tolerate or repair this platinum-induced DNA damage, thereby bypassing the drug's intended lethal effect.

Resistance to platinum compounds is frequently associated with an enhancement of the cell's DNA repair capacity. frontiersin.orgresearchgate.netscispace.com While the DNA damage response (DDR) pathways are designed to repair lesions and maintain genomic integrity, their upregulation in cancer cells can effectively neutralize the action of drugs like Lobaplatin. patsnap.com Although extensive research on specific repair pathways for Lobaplatin is still developing, knowledge from other platinum drugs provides a strong model. Pathways such as Nucleotide Excision Repair (NER) are critical for removing bulky adducts formed by platinum agents.

Another crucial bypass mechanism is translesion synthesis (TLS). This process allows the DNA replication machinery to continue synthesis past a DNA lesion, albeit often in an error-prone manner. Specialized DNA polymerases, such as polymerase β (pol β), pol ζ, and pol η, are capable of bypassing platinum-DNA adducts. aacrjournals.org Preclinical studies on the structurally related compound oxaliplatin (B1677828) have shown that these polymerases can replicate past its DNA adducts more efficiently than those of cisplatin. aacrjournals.org This suggests that an increased expression or activity of specific TLS polymerases could be a significant mechanism for conferring resistance to Lobaplatin by allowing cancer cells to tolerate the DNA damage and continue proliferating.

Alterations in Apoptotic Signaling and Cell Death Pathways

When DNA damage induced by Lobaplatin is too extensive to be repaired, the cell typically initiates a programmed cell death pathway known as apoptosis. patsnap.comfrontiersin.org Evasion of apoptosis is a hallmark of cancer and a critical mechanism of chemoresistance. frontiersin.org Lobaplatin has been shown in numerous preclinical models to be a potent inducer of apoptosis. dovepress.comnih.gov Resistance, therefore, often arises from specific alterations in the signaling cascades that control this process.

Key molecular events in Lobaplatin-induced apoptosis include the activation of the p53 tumor suppressor protein, generation of reactive oxygen species (ROS), activation of the p38 MAPK signaling pathway, and a shift in the balance of Bcl-2 family proteins toward a pro-apoptotic state (increased Bax/Bcl-2 ratio). frontiersin.orgnih.govamegroups.org This cascade culminates in the activation of effector caspases, such as caspase-3, which execute the dismantling of the cell. frontiersin.orgamegroups.org

Preclinical studies have identified several ways cancer cells can become resistant by disrupting this pathway:

Dysfunctional p53: In non-small-cell lung cancer (NSCLC) cells, the apoptotic response to Lobaplatin was found to be dependent on functional p53. frontiersin.org Cells with p53 knocked down were more resistant to Lobaplatin-induced apoptosis. frontiersin.org

Altered Bcl-2 Family Proteins: A common resistance mechanism is the overexpression of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax. nih.govamegroups.org This alteration raises the threshold for initiating apoptosis, allowing cells to survive despite the presence of Lobaplatin-induced damage.

Inhibition of the PI3K/Akt Pathway: Lobaplatin has been shown to induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway. viamedica.plamegroups.org Conversely, the hyperactivation of this pathway is a known driver of chemoresistance and could counteract the effects of Lobaplatin. viamedica.plportlandpress.com

Modulation of Metadherin (MTDH): In breast cancer cells, Lobaplatin's ability to induce apoptosis has been linked to its downregulation of MTDH, an oncoprotein associated with tumor progression and chemoresistance. nih.govresearchgate.net Therefore, the failure to downregulate MTDH could be a mechanism of resistance. nih.gov

Table 1: Key Proteins in Lobaplatin-Induced Apoptosis and Resistance
Protein/PathwayRole in Apoptosis (Drug-Sensitive Cells)Alteration in Resistance (Drug-Resistant Cells)Source(s)
p53Activated by DNA damage, triggers apoptosis.Loss of function or mutation prevents apoptotic signaling. frontiersin.orgnih.gov
Bax/Bcl-2 RatioIncreased ratio (more Bax, less Bcl-2) promotes apoptosis.Decreased ratio (less Bax, more Bcl-2) inhibits apoptosis. frontiersin.orgdovepress.comnih.govamegroups.orgmedchemexpress.com
Caspases (e.g., Caspase-3, -8, -9)Activated to execute apoptosis.Inhibited activity or expression. frontiersin.orgamegroups.orgmedchemexpress.com
p38 MAPKActivated by ROS, mediates p53-dependent apoptosis.Pathway is suppressed. frontiersin.org
PI3K/Akt PathwayInhibited by Lobaplatin to allow apoptosis.Remains active, promoting cell survival. viamedica.plamegroups.orgportlandpress.complos.org
MTDHDownregulated by Lobaplatin.Expression remains high, promoting resistance. nih.govresearchgate.net

Emerging and Non-Canonical Resistance Mechanisms

Beyond established mechanisms like DNA repair and apoptosis evasion, recent preclinical research has uncovered novel and non-canonical pathways that contribute to Lobaplatin resistance.

Metabolic Reprogramming: Cancer cells exhibit altered metabolism, and this can be exploited to develop resistance. A study in lung adenocarcinoma found that inhibiting the enzyme Lactate Dehydrogenase A (LDHA) significantly enhanced sensitivity to Lobaplatin. plos.orgresearchgate.net This is particularly relevant as Lobaplatin is a lactate salt. The inhibition of LDHA disrupted lactate metabolism and suppressed the pro-survival PI3K/Akt signaling pathway, suggesting that targeting metabolic vulnerabilities can overcome resistance. plos.orgresearchgate.net In osteosarcoma, resistance has been linked to the transcriptional activation of Prostaglandin E Synthase (PTGES) by the Far Upstream Element-Binding Protein 1 (FUBP1), which facilitates the arachidonic acid metabolic pathway. nih.gov

Switching Cell Death Modality (Pyroptosis): Apoptosis is not the only form of programmed cell death. Lobaplatin has been found to induce pyroptosis, an inflammatory form of cell death, in colon cancer cells through a caspase-3/Gasdermin E (GSDME) pathway. mdpi.comencyclopedia.pub Critically, the loss of GSDME expression can switch the cell death modality from pyroptosis back to apoptosis, a change that is associated with increased chemoresistance. mdpi.com This suggests that the ability to trigger a specific, potent form of cell death like pyroptosis is crucial for Lobaplatin's efficacy, and its evasion is an emerging resistance mechanism.

Epithelial-Mesenchymal Transition (EMT): EMT is a cellular program associated with increased cancer cell motility, invasion, and drug resistance. nih.govfrontiersin.org The overexpression of MTDH, which is suppressed by Lobaplatin in sensitive cells, is known to be involved in promoting EMT. nih.gov This provides a link between Lobaplatin action and the EMT phenotype, where cells acquiring mesenchymal characteristics may exhibit intrinsic resistance to the drug. nih.govnih.gov

Autophagy: Autophagy is a cellular recycling process that can either promote cell death or act as a survival mechanism under stress. In breast cancer cells, Lobaplatin has been shown to induce autophagy alongside apoptosis. portlandpress.comsemanticscholar.org While this can contribute to cell death, in some contexts, autophagy can help cancer cells endure the stress of chemotherapy, thus contributing to resistance. frontiersin.orgresearchgate.net The precise role of autophagy in Lobaplatin resistance is complex and likely context-dependent. portlandpress.comsemanticscholar.org

Table 2: Emerging and Non-Canonical Resistance Mechanisms for Lobaplatin
MechanismDescriptionKey MediatorsSource(s)
Metabolic ReprogrammingAlterations in cellular metabolism that support survival and drug resistance.LDHA, PI3K/Akt, FUBP1, PTGES, Arachidonic Acid Pathway plos.orgresearchgate.netnih.gov
Pyroptosis EvasionAvoiding a highly inflammatory form of programmed cell death.Gasdermin E (GSDME) mdpi.comencyclopedia.pub
Epithelial-Mesenchymal Transition (EMT)Phenotypic switch to a more aggressive and resistant state.MTDH, Snail, Twist, ZEB nih.govnih.govfrontiersin.org
AutophagyA stress-response pathway that can promote cell survival.PI3K/Akt/mTOR pathway portlandpress.comsemanticscholar.org

Preclinical Pharmacological Investigations: Efficacy and Disposition of Diammine Platinum Ii Lactate

In Vitro Antiproliferative Activity in Cellular Models

Lobaplatin (B1683953) has demonstrated notable cytotoxic effects against a variety of cancer cell lines, including those that have developed resistance to other platinum-based drugs like cisplatin (B142131). viamedica.pluctm.edunih.gov

The antiproliferative properties of lobaplatin have been assessed across a broad spectrum of human tumor cell lines. Preclinical studies have confirmed its cytotoxic activity against cell lines derived from various cancers, including leukemia, lung cancer, ovarian cancer, and gastric cancer. uctm.edumdpi.com Its efficacy has been particularly noted in models of chronic myeloid leukemia and breast cancer. viamedica.pl Furthermore, research has shown that lobaplatin is effective against cisplatin-resistant leukemia P388 cells, highlighting its potential to overcome common mechanisms of drug resistance. uctm.edu The spectrum of its activity also extends to cervical, prostate, and lung cancer cells that are resistant to platinum therapy. viamedica.pl

The cytotoxic effect of lobaplatin is dose-dependent, with higher concentrations of the compound leading to greater inhibition of cancer cell proliferation. nih.gov In preclinical evaluations, the cytotoxic activity of lobaplatin was observed at concentrations significantly lower than those required for cisplatin in some cell lines. viamedica.plviamedica.pl This indicates a potent ability to induce cell death in cancerous cells. Studies on various platinum complexes show a clear relationship where increasing the concentration of the drug leads to a proportional decrease in cell viability, typically measured as the IC50 value (the concentration required to inhibit the growth of 50% of cells). acs.orgresearchgate.net

A critical aspect of developing new anticancer agents is ensuring they selectively target cancer cells while minimizing damage to healthy, non-transformed cells. While specific data comparing lobaplatin's cytotoxicity in cancerous versus non-transformed cell lines is not detailed in the provided results, the development of advanced platinum complexes often involves assessing their selectivity index (SI). acs.org This index is calculated by comparing the IC50 value in a non-cancerous cell line (like the MRC-5 human fibroblast line) to the IC50 values in cancer cell lines. acs.org A higher SI value indicates greater selectivity for cancer cells. The broader goal of third-generation platinum agents like lobaplatin was to improve upon the toxicity profile of cisplatin, suggesting an improved specificity, which has been partly confirmed by its comparatively lower nephrotoxicity in preclinical models. viamedica.pl

Table 1: In Vitro Antiproliferative Activity of Diammine Platinum(II) Lactate (B86563) (Lobaplatin) Specific IC50 values for Lobaplatin were not available in the search results. The table reflects the types of cancer cell lines against which it has shown activity.

Cell Line Type Cancer Type Activity Noted Reference
P388 Leukemia (Cisplatin-Resistant) Remarkable Cytotoxicity uctm.edu
Various Human Tumor Heterotransplantante Multiple Remarkable Cytotoxicity uctm.edu
N/A Chronic Myeloid Leukemia High Cytotoxic Activity uctm.edu
N/A Breast Cancer High Efficacy viamedica.pl
N/A Small-Cell Lung Cancer High Efficacy viamedica.pl

Dose-Response Profiling and Concentration-Dependent Effects

In Vivo Efficacy Studies in Animal Models

In vivo studies using animal models have been crucial in demonstrating the therapeutic potential of lobaplatin, showing significant tumor growth inhibition and suggesting a favorable profile compared to earlier platinum drugs. viamedica.plmdpi.com

Lobaplatin has shown significant antitumor activity in various in vivo models. mdpi.com Its efficacy has been demonstrated in xenograft models using human tumor cells, including those from lung, ovarian, and gastric cancers. mdpi.com These studies involve implanting human tumor tissues into immunodeficient mice to evaluate the drug's ability to suppress tumor growth. The results from these preclinical models were promising, indicating that lobaplatin could be a viable alternative to cisplatin and carboplatin (B1684641), particularly due to its different toxicity profile. viamedica.pl In vivo studies in mice with murine ADJ/PC6 plasmacytoma also showed superior antitumor efficacy for other advanced platinum agents compared to cisplatin and carboplatin. mdpi.com

The ability to inhibit metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a key goal in cancer therapy. While the search results highlight the importance of anti-metastatic activity for new platinum drugs, specific preclinical data detailing the anti-metastatic potential of lobaplatin is limited. acs.orgacs.orgmdpi.com However, some advanced ruthenium complexes, another class of metal-based drugs, have shown greater efficacy against metastases than against primary tumors, suggesting that newer metallo-drugs are being designed with this crucial therapeutic goal in mind. mdpi.com Lobaplatin is approved in China for treating metastatic breast cancer, which implies that it possesses efficacy against cancer that has already spread. nih.govmdpi.com

Table 2: In Vivo Efficacy of Diammine Platinum(II) Lactate (Lobaplatin) in Animal Models

Model Type Cancer Type Efficacy Noted Reference
Xenograft Human Lung Cancer Antitumor Activity mdpi.com
Xenograft Human Ovarian Cancer Antitumor Activity mdpi.com
Xenograft Human Gastric Cancer Antitumor Activity mdpi.com
N/A Metastatic Breast Cancer Approved for Therapy nih.govmdpi.com
N/A Chronic Myelogenous Leukemia Approved for Therapy viamedica.pl

Tumor Growth Inhibition in Xenograft and Syngeneic Models

Preclinical Pharmacokinetic (PK) Studies in Animal Models

The preclinical pharmacokinetic profile of this compound, also known as lobaplatin, has been investigated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for predicting the compound's behavior in humans and for establishing a foundation for clinical trial design.

Absorption and Distribution Profiles in Biological Compartments

Following intravenous administration in animal models such as dogs, platinum from platinum-based drugs exhibits a biphasic clearance from the plasma. nih.gov There is a rapid initial phase, followed by a much slower elimination phase. nih.gov For instance, after giving dogs a single intravenous dose of cisplatin, plasma platinum levels dropped by 90% within the first 4 hours. nih.gov However, a detectable concentration of platinum remained in the plasma for as long as 12 days. nih.gov

The distribution of platinum throughout the body is extensive. Studies with cisplatin in dogs have shown that initial platinum concentrations are highest in excretory organs like the kidneys, as well as in the gonads, spleen, and adrenals. nih.gov Over time, significantly elevated levels of platinum persist in the kidney, liver, ovary, and uterus. nih.gov In fact, platinum can be found in tissues for more than a decade after the last dose. researchgate.net The binding of platinum to plasma proteins, such as albumin, is a key feature of its distribution, with a significant percentage of circulating platinum becoming protein-bound shortly after administration. pensoft.netfda.gov This binding is often irreversible, and the resulting platinum-protein complexes are eliminated slowly. pensoft.netfda.gov

In the context of newer platinum compounds, such as those designed to overcome resistance, distribution studies in tumor-bearing mice have shown that nanoparticle formulations can significantly increase the circulation time of platinum in the blood compared to the parent drugs. nih.gov

Metabolism and Excretion Pathways in Animal Systems

The metabolism of platinum compounds like this compound is complex. While the parent compound may undergo some biotransformation, a significant aspect of its metabolic fate involves binding to plasma proteins and other biological molecules. nih.govnih.gov For instance, platinum derived from cisplatin binds to plasma proteins like albumin, transferrin, and gamma globulin. fda.gov This binding is not readily reversible, and the resulting complexes have a long half-life. fda.gov

The primary route of excretion for platinum compounds is through the kidneys into the urine. nih.govfda.gov Following administration of cisplatin in dogs, a large portion of the dose is recovered in the urine within the first few hours. nih.gov Similarly, in humans, a significant fraction of the administered platinum is excreted in the urine within the first 24 hours. fda.gov However, due to tissue accumulation and protein binding, the elimination is not complete, and platinum can be detected in the body for extended periods. nih.govresearchgate.netfda.gov The renal clearance of platinum can be influenced by the specific chemical form of the platinum complex. fda.gov

Platinum Accumulation in Target Tissues and Organs

A consistent finding across preclinical studies of various platinum-based anticancer agents is the accumulation of platinum in both target and non-target tissues. Following the administration of cisplatin to dogs, the highest initial concentrations of platinum are observed in organs responsible for excretion, such as the kidneys, as well as in the gonads, spleen, and adrenals. nih.gov

Over a period of several days, platinum levels remain significantly elevated in the kidney, liver, ovary, and uterus, maintaining a tissue-to-plasma concentration ratio of 3 to 4 for as long as six days post-treatment. nih.gov Even 12 days after a single dose, a measurable concentration of platinum is still detectable in the plasma. nih.gov Long-term studies have shown that platinum can persist in tissues for up to 180 days after the final administration. fda.gov

In tumor-bearing animal models, platinum concentrations in tumors are generally somewhat lower than in the organ where the tumor is located. fda.gov For example, hepatic metastases show high platinum concentrations, but these are comparable to the levels found in the normal liver tissue. fda.gov The development of novel delivery systems, such as nanoparticle formulations, has shown the potential to achieve significantly higher platinum delivery to the tumor. nih.gov

Table 1: Platinum Accumulation in Tissues

Tissue Relative Platinum Concentration Persistence Citation
Kidney High Long-term nih.govpensoft.net
Liver High Long-term nih.govpensoft.net
Spleen High (initially) Moderate-term nih.govpensoft.net
Ovary High Long-term nih.gov
Uterus High Long-term nih.gov
Tumors Lower than host organ Long-term fda.gov

Preclinical Pharmacodynamic (PD) Biomarkers and Correlates

Pharmacodynamic (PD) biomarkers are essential tools in preclinical drug development to provide evidence of target engagement and to understand the biological effects of a compound. For platinum-based drugs, a key pharmacodynamic effect is the formation of platinum-DNA adducts, which leads to the inhibition of DNA replication and transcription, ultimately causing cell death. acs.orguva.nl

In preclinical studies, the level of platinum-DNA adduct formation can be quantified and correlated with the cytotoxic effects of the drug. uva.nl For example, in vitro studies with cell lines have shown a clear relationship between the concentration of platinum drugs, the extent of platinum-DNA adduct formation, and the resulting cytotoxicity. uva.nl

Beyond direct DNA damage, other PD biomarkers can be explored. Metabolomic studies in animal models can reveal changes in metabolic pathways affected by the drug. For instance, treatment with platinum compounds can alter amino acid metabolism and the tricarboxylic acid (TCA) cycle. researchgate.net Such metabolic changes can serve as biomarkers of the drug's effect. Furthermore, imaging techniques like positron emission tomography (PET) can be used as pharmacodynamic biomarkers to assess the metabolic activity of tumors in response to treatment. drugtargetreview.com The identification and validation of robust PD biomarkers in preclinical models are crucial for their potential translation to clinical trials to monitor treatment response and optimize dosing. frontiersin.orgbiorxiv.org

Structure Activity Relationship Sar Studies and Ligand Design for Diammine Platinum Ii Lactate Analogs

Influence of Amine Ligand Stereochemistry on Biological Activity

The three-dimensional arrangement of the amine ligands in platinum(II) complexes plays a critical role in their biological activity. ulb.ac.benih.gov This stereoselectivity is often attributed to the diastereoselective interactions with DNA, the primary target of many platinum drugs. ulb.ac.benih.gov However, interactions with other chiral biomolecules, such as amino acids and proteins, can also contribute to the differential activity between stereoisomers. ulb.ac.benih.gov

The cytotoxic activity of platinum complexes is closely related to the nature of the amine ligand. nih.gov For instance, in a series of trans-platinum(II) and (IV) complexes, the compound with a cyclohexylamine (B46788) ligand demonstrated the highest activity among those tested. nih.gov The stereochemistry of the amine ligand can influence not only the reaction rates with biological targets but also the stability of the resulting adducts. ulb.ac.be

A well-documented example of the importance of amine ligand stereochemistry is found in complexes containing diaminocyclohexane (DACH). The stereoisomers of oxaliplatin (B1677828), which contains a DACH ligand, exhibit different DNA bending angles upon forming adducts. nih.gov The (R,R)-DACH isomer, which is used clinically, induces a DNA bend of approximately 31-34°, similar to cisplatin (B142131), and shows higher anticancer activity than the (S,S)-DACH isomer, which induces a smaller bend of about 23°. nih.gov This highlights how subtle changes in the ligand's 3D structure can have a profound impact on the biological response. While the origin of these activity differences has been largely explained by interactions with DNA, some conflicting results from in vitro and in vivo experiments suggest that other biomolecules may also play a role in this stereoselectivity. ulb.ac.benih.gov

Role of the Lactate (B86563) Leaving Group Modifications on Reactivity and Efficacy

The leaving group in a platinum(II) complex is a crucial determinant of its reactivity and, consequently, its therapeutic efficacy. pensoft.net The stability of the leaving group influences the rate of hydrolysis, which is the activation step for many platinum drugs, allowing them to bind to DNA. wikipedia.org Leaving groups that dissociate too easily can lead to high toxicity, while those that are too stable may result in reduced activity. wikipedia.org

Design and Synthesis of Novel Diammine Platinum(II) Lactate Analogs

The insights gained from SAR studies have guided the rational design and synthesis of new this compound analogs with potentially improved properties. These efforts have explored different structural motifs, including monofunctional and polynuclear complexes, with the aim of overcoming the limitations of existing platinum drugs, such as resistance and side effects. nih.govnumberanalytics.com

Exploration of Monofunctional Platinum(II) Lactate Complexes

While traditional platinum drugs like cisplatin are bifunctional, meaning they form two bonds with DNA, there has been growing interest in monofunctional platinum(II) complexes that form only a single covalent bond with their target. aacrjournals.orgnih.gov These monofunctional agents can exhibit distinct anticancer activities and mechanisms of action compared to their bifunctional counterparts. nih.gov Some monofunctional complexes have shown the ability to inhibit DNA polymerase and suppress RNA polymerase II, leading to high cytotoxicity against cancer cells. aacrjournals.orgnih.gov

The development of monofunctional platinum(II) complexes represents a strategy to create compounds that operate through novel mechanisms, potentially overcoming resistance to traditional platinum drugs. nih.gov For example, the monofunctional agent pyriplatin has a mechanism of action very similar to cisplatin, despite forming chemically different DNA adducts, supporting the potential of monofunctional DNA-damaging agents in cancer therapy. aacrjournals.org Some of these novel complexes have unique cytotoxic profiles, being significantly more active than cisplatin in various human cancer cell lines. nih.gov The design of monofunctional platinum(II) lactate complexes could therefore offer a promising avenue for developing new anticancer agents with improved therapeutic profiles. rsc.org

Development of Polynuclear Platinum(II) Lactate Systems

Another strategy to enhance the efficacy of platinum-based drugs is the development of polynuclear complexes, which contain two or more platinum centers. bohrium.comnih.gov These multinuclear compounds can form DNA adducts that are not accessible to conventional mononuclear drugs, such as long-range intra- and interstrand cross-links. bohrium.comnih.gov This unique mode of DNA binding can lead to higher cytotoxicity and the ability to circumvent cisplatin resistance. bohrium.comnih.gov

The flexibility of the linking ligand between the platinum centers is a critical factor for the cytotoxicity of di- and trinuclear platinum complexes. nih.gov Rigid linkers can promote the formation of interstrand cross-links over the more common intrastrand adducts formed by cisplatin. nih.gov The design of polynuclear platinum(II) lactate systems could combine the favorable properties of the lactate leaving group with the unique DNA binding modes of multinuclear architectures. Research has shifted from mononuclear to polynuclear complexes, with the expectation of achieving higher cytotoxicity. bohrium.com

Rational Design Based on Mechanistic Insights

Mechanistic insights have driven the development of non-classical platinum complexes, including those with trans-geometry and monofunctional coordination modes, as well as polynuclear systems. nih.gov For instance, understanding that cisplatin resistance can arise from interactions with thiol-containing molecules led to the design of picoplatin, where a bulkier ligand was introduced to protect the platinum center. nih.govresearchgate.net Similarly, the development of monofunctional platinum complexes has been spurred by the realization that they can have different cellular targets and mechanisms of action compared to bifunctional drugs. nih.gov The application of these principles to the design of this compound analogs, for example by creating targeted Pt(IV) prodrugs, could lead to the development of more effective and less toxic cancer therapies. numberanalytics.commdpi.com

Computational Chemistry in SAR Elucidation (e.g., QSAR, Molecular Docking)

Computational chemistry has become an indispensable tool in the study of structure-activity relationships for platinum complexes. nih.govaacrjournals.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking provide valuable insights into how these compounds interact with biological targets and can help predict their activity. niscpr.res.intandfonline.com

QSAR models are used to correlate the chemical structures of a series of compounds with their biological activities. niscpr.res.inresearchgate.net These models can identify key molecular descriptors that influence cytotoxicity, such as those related to the molecule's topology, geometry, and electronic properties. niscpr.res.in For platinum(II) complexes, QSAR studies have been used to predict inhibitory activity and select for more effective compounds. niscpr.res.in The inclusion of solvent effects in these models has been shown to increase their predictive accuracy. researchgate.net

Molecular docking simulations are employed to predict the binding modes and affinities of platinum complexes with their biological targets, most notably DNA. nih.govbohrium.com These studies can help to visualize how a drug molecule fits into the binding site of a receptor and can provide information about the types of interactions that stabilize the complex. nih.gov For example, docking studies have been used to investigate the groove-binding ability of binuclear platinum complexes with DNA. nih.gov Both QSAR and molecular docking are powerful computational methods that aid in the rational design of new platinum-based anticancer agents by allowing for the virtual screening of large numbers of compounds and providing a deeper understanding of their mechanisms of action. bohrium.comacs.org

Compound/Complex ClassKey Feature/ModificationResearch Finding/ImplicationRelevant Sections
Trans-platinum(II) complexes Cyclohexylamine amine ligandShowed the highest cytotoxic activity in a tested series. nih.gov7.1
Oxaliplatin stereoisomers (R,R)-DACH vs (S,S)-DACH amine ligand(R,R) isomer induces a larger DNA bend and has higher activity. nih.gov7.1
Lobaplatin (B1683953) Bidentate lactate leaving groupThe stable lactate group contributes to the drug's reactivity profile. pensoft.netwikipedia.org7.2
Pyriplatin Monofunctional Pt(II) complexMechanism similar to cisplatin despite different DNA adducts. aacrjournals.org7.3.1
Polynuclear Pt(II) complexes Rigid linking ligandsCan favor the formation of highly cytotoxic interstrand DNA cross-links. nih.gov7.3.2
Picoplatin Bulky pyridine-based amine ligandDesigned to overcome resistance by sterically hindering reactions with thiols. nih.govresearchgate.net7.3.3
Various Pt(II) derivatives N-donor ligandsActivity depends on descriptors like Mor9v, RDF140v, and G2e. niscpr.res.in7.4
Binuclear Pt(II) complexes DNA groove bindingMolecular docking suggests groove binding as the mode of interaction. nih.gov7.4

Novel Formulation and Drug Delivery Systems for Diammine Platinum Ii Lactate Research Paradigms

Nanocarrier-Based Delivery Systems

Nanocarriers have emerged as a leading platform for the delivery of platinum drugs. tandfonline.com By encapsulating or conjugating the drug, these systems can protect it from premature degradation, increase its circulation time, and achieve targeted delivery to tumor tissues through effects like the enhanced permeability and retention (EPR) effect. tandfonline.comrsc.orgtandfonline.com

Polymeric nanoparticles and micelles are self-assembling colloidal structures formed from biocompatible and biodegradable polymers, offering a versatile platform for drug delivery. japer.infrontiersin.org These systems are typically in the size range of 10-1000 nm, which is advantageous for avoiding rapid clearance and penetrating tumor tissues. japer.in

Research Findings: Polymeric micelles, typically composed of amphiphilic block copolymers, have a core-shell structure. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell, often made of polyethylene (B3416737) glycol (PEG), provides stability and shields the carrier from the immune system. frontiersin.orgtandfonline.com For instance, cisplatin (B142131) and (1,2-diaminocyclohexane)platinum(II) (DACHPt) have been successfully incorporated into polymeric micelles derived from PEG-b-poly(L-glutamic acid) block copolymers. tandfonline.comresearchgate.net In these systems, the platinum compound forms coordination complexes with the carboxylate groups of the poly(L-glutamic acid) block, which serves as the micellar core. rsc.orgtandfonline.com This method of crosslinking with the Pt(II) complex can enhance the stability of the micelle structure. rsc.org

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are also widely studied for platinum drug delivery due to their biodegradability and biocompatibility. rsc.orgtandfonline.com Techniques like double emulsion (water-in-oil-in-water) are commonly used to encapsulate water-soluble platinum compounds like cisplatin into the aqueous core of PLGA nanoparticles. tandfonline.comrsc.org These nanoparticles have demonstrated the ability to provide sustained drug release over extended periods. rsc.org For Diammine platinum(II) lactate (B86563), these polymeric systems offer a viable research path. The lactate ligand could influence the drug's interaction with the polymer matrix and its release kinetics. Folate-decorated micelles have also been developed for targeted intracellular delivery and release of Pt(II) prodrugs, a strategy that could be adapted for Diammine platinum(II) lactate. rsc.org

Table 1: Examples of Polymeric Carrier Systems for Platinum(II) Drugs
Carrier SystemPlatinum CompoundPolymerKey FindingReference
Polymeric Micelle (NC-6004)CisplatinPEG-b-poly(L-glutamic acid)Forms a stable micellar structure with platinum conjugated to the core; has entered clinical trials. tandfonline.comresearchgate.net
Polymeric Micelle (NC-4016)DACHPtPEG-b-poly(L-glutamic acid)Demonstrates effective tumor targeting and efficacy against resistant cancer cells. tandfonline.comresearchgate.net
Polymeric NanoparticleCisplatinPoly(lactic-co-glycolic acid) (PLGA)Achieved sustained release with 50% cumulative release over 3 weeks via double emulsion encapsulation. rsc.org
Redox-Responsive MicellePt(dpa-CH₂CO₂H)Cl₂Folate-PEG-b-P(α-Pt(II)-SS-CL/CL)Micelles are stable physiologically but release the drug in response to cytosolic glutathione (B108866). rsc.org

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. They are well-established drug carriers capable of encapsulating both hydrophilic and hydrophobic compounds. unc.edu Several liposomal formulations of platinum drugs have been developed to improve their therapeutic index. tandfonline.comresearchgate.net

Research Findings: The encapsulation of charged platinum complexes like this compound into liposomes presents specific challenges. For cationic platinum agents, the inclusion of anionic lipids in the bilayer is often beneficial. For example, the addition of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1´-rac-glycerol) (DPPG) has been shown to greatly increase the encapsulation of a dicationic platinum-acridine complex due to favorable electrostatic interactions. nih.gov This strategy would be directly applicable to this compound.

Furthermore, patent literature describes the incorporation of hydrophobic cis-platinum(II) amine lactate complexes into liposomes, indicating the feasibility of this approach. google.com The encapsulation of cisplatin in neutral liposomes has been shown to enhance its activity against Ehrlich ascites carcinoma in mice, allowing for better tumor regression at lower doses. nih.gov PEGylated liposomal formulations (e.g., Lipoplatin™, SPI-077) have been advanced to clinical trials, demonstrating the clinical potential of this delivery strategy for platinum compounds. tandfonline.comtandfonline.com These systems leverage PEGylation to extend circulation time and enhance tumor accumulation.

Table 2: Liposomal Formulations for Platinum Drugs
Formulation Name/TypePlatinum CompoundLipid Composition HighlightKey FeatureReference
Lipoplatin™CisplatinPEGylated liposome (B1194612)A nano-formulation that has been evaluated in clinical trials. tandfonline.comtandfonline.com
SPI-077CisplatinStealth® liposome (PEGylated)Designed for reduced toxicity and altered pharmacokinetics; has undergone clinical evaluation. tandfonline.comresearchgate.net
Lipo-4-PAPlatinum-acridine complexHSPC, DPPG, DSPE-mPEG2kAnionic lipid (DPPG) inclusion enhanced encapsulation of the cationic drug. nih.gov
Neutral LiposomeCisplatinNot specifiedEnhanced anti-tumor activity at lower, less toxic doses in a preclinical model. nih.gov

Inorganic nanoparticles offer unique physical and chemical properties for drug delivery applications. Gold nanoparticles (AuNPs) and quantum dots (QDs) are prominent examples that have been explored as carriers for platinum drugs. nih.govmdpi.com

Research Findings: Gold nanoparticles are biocompatible, non-immunogenic, and can be easily functionalized. nih.govacs.org For platinum drug delivery, AuNPs are often coated with a stabilizing layer, such as thiolated polyethylene glycol (PEG), which is then functionalized with a linker to attach the platinum complex. nih.gov One study demonstrated tethering the active component of oxaliplatin (B1677828) to AuNPs, resulting in a high drug loading capacity of approximately 280 drug molecules per nanoparticle and enhanced cytotoxicity compared to the free drug. nih.govacs.org This approach could be adapted for this compound, where the lactate ligand could potentially be replaced by a carboxylate linker on the AuNP surface.

Quantum dots (QDs) are semiconductor nanocrystals with unique photoluminescent properties, making them suitable for simultaneous imaging and drug delivery. mdpi.commdpi.com One strategy involves using QDs as photosensitizers to activate Pt(IV) prodrugs, where light irradiation triggers the reduction of Pt(IV) to the active Pt(II) form, releasing the drug. researchgate.net Another approach uses QDs as direct drug carriers. For example, graphene quantum dots (GQDs) have been used as nanocarriers for cisplatin, demonstrating high drug loading capacity. nih.gov QD-pseudopolyrotaxane supramolecular systems have also been designed to carry cisplatin, showcasing the potential for creating complex, targeted delivery platforms. fu-berlin.de These paradigms suggest that this compound could be incorporated into QD-based systems for theranostic applications.

Carbon nanotubes (CNTs) are cylindrical nanostructures of carbon with a high surface area and a hollow interior, making them promising candidates for drug delivery. nih.govjbuon.com They can be functionalized on their external surface and can encapsulate molecules within their cavity. nih.gov

Research Findings: Research has demonstrated the use of functionalized multi-walled carbon nanotubes (MWCNTs) to encapsulate cisplatin and Pt(IV) complexes. nih.gov These CNT-based systems can alter the biodistribution of the platinum species, potentially enhancing accumulation in target tissues like the lungs while reducing kidney and liver exposure. nih.gov Single-walled carbon nanotubes (SWCNTs) have been investigated for the delivery of platinum compounds with lactate leaving groups, such as Lobaplatin (B1683953). mdpi.com A computational study comparing the encapsulation of Cisplatin, Carboplatin (B1684641), and Lobaplatin in SWCNTs highlighted the influence of the leaving group on the stability of the drug within the nanotube. mdpi.com This research is directly relevant to this compound, suggesting that SWCNTs could serve as effective "longboat" delivery systems. Furthermore, functionalizing CNTs with targeting ligands like hyaluronic acid (HA) can improve binding to specific receptors (e.g., CD44) overexpressed on tumor cells, enhancing targeted delivery. mdpi.com

Table 3: Carbon Nanotube (CNT) Systems for Platinum Drug Delivery
CNT TypePlatinum DrugFunctionalization/StrategyKey FindingReference
Multi-walled (MWCNT)Cisplatin / Pt(IV) complexEncapsulationAltered biodistribution, enhancing accumulation in lungs and reducing kidney/liver levels. nih.gov
Single-walled (SWCNT)Lobaplatin (contains lactate ligand)Encapsulation & HA-conjugationComputational models show stable encapsulation; HA-conjugation enhances binding to CD44 receptors. mdpi.com
Single-walled (SWCNT)Pt(IV) prodrugTethered to amine-functionalized SWNTsAchieved 6-fold higher intracellular platinum concentration compared to the untethered complex. acs.org
Multi-walled (MWCNT)CisplatinCapped with gold nanoparticles"Capping" the CNT ends reduced premature drug release by up to 40%. jbuon.com

Gold Nanoparticles and Quantum Dots for Delivery

Supramolecular Assemblies and Host-Guest Chemistry for Delivery

Supramolecular chemistry, which focuses on non-covalent interactions, offers sophisticated methods for creating drug delivery systems. nih.gov Host-guest chemistry, a central concept in this field, involves the encapsulation of a "guest" molecule (the drug) within a larger "host" molecule (the carrier), forming a stable complex. acs.org

Research Findings: Macrocyclic hosts like cucurbit[n]urils (CBs) and cyclodextrins have been extensively studied for encapsulating platinum drugs. Cucurbit nih.govuril (CB nih.gov), for example, can form stable host-guest complexes with cisplatin and its monofunctional analogues. acs.orgresearchgate.net This encapsulation can protect the drug, enhance its solubility, and modulate its chemical reactivity, such as the rate of aquation. researchgate.netrsc.org The design of monofunctional platinum(II) compounds with adamantyl anchors has been shown to have a high affinity for the CB nih.gov cavity, demonstrating that the host can greatly modulate cytotoxicity and drug uptake. researchgate.netrsc.org This principle could be applied to this compound by designing a derivative with a suitable guest moiety that fits a specific host.

Another approach involves coordination-driven self-assembly, where metal ions and organic ligands spontaneously form well-defined, discrete supramolecular structures like metallacycles and metallacages. rsc.orgbohrium.com These assemblies can act as delivery vectors. For instance, a self-assembled supramolecular hexagon was shown to carry three Pt(IV) prodrug molecules and displayed a superior therapeutic index compared to cisplatin. rsc.org Pt(II) metallacycle-based supramolecular polymers have also been designed for targeted drug delivery to liver cancer cells. pnas.org These research paradigms suggest that this compound could be either encapsulated within a pre-formed supramolecular host or used as a building block itself in coordination-driven self-assembly to create novel nanotherapeutics. nih.gov

Conjugate Chemistry for Targeted Delivery

Conjugate chemistry involves covalently attaching a drug to a carrier molecule, such as a polymer or a targeting ligand, to create a prodrug or a targeted delivery system. unc.eduacs.org This strategy aims to improve the drug's pharmacokinetics and deliver it specifically to cancer cells, thereby increasing efficacy and reducing off-target toxicity.

Research Findings: Platinum(II) complexes can be conjugated to polymers through various methods. One common approach involves using the replaceable leaving groups of the platinum complex. unc.edu For this compound, the lactate ligand could potentially be substituted by a carboxylate group on a polymer backbone, tethering the "diammine platinum(II)" moiety to the carrier. This is analogous to how cisplatin is conjugated to polymers with carboxylate functional groups. rsc.org

Ligand-Targeting Approaches (e.g., Sugar Conjugates)

There is no available scientific literature detailing the development or investigation of ligand-targeting approaches, such as sugar conjugates, specifically for this compound. Research in this area for other platinum(II) complexes has aimed to enhance cellular uptake by targeting overexpressed receptors on cancer cells, like glucose transporters (GLUTs). Current time information in Bangalore, IN.ctdbase.orglookchemical.com For instance, conjugating glucose to a platinum(II) complex has been explored to exploit the increased glucose metabolism of tumor cells. ctdbase.org However, no studies were found that apply this concept to this compound.

Polymer-Drug Conjugates

Similarly, a review of published research shows no evidence of studies on polymer-drug conjugates involving this compound. This approach, which typically involves attaching a drug to a polymer backbone, has been investigated for other platinum agents like cisplatin to improve solubility, prolong circulation time, and achieve passive tumor targeting through the enhanced permeability and retention (EPR) effect. Polymeric carriers such as poly(L-glutamic acid) and N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer have been used in these contexts. Despite the activity in this field, these strategies have not been documented for this compound.

Controlled Release and Stimuli-Responsive Delivery Systems

The development of controlled release and stimuli-responsive delivery systems for this compound is also not reported in the current scientific literature. Such "smart" systems are designed to release their payload in response to specific triggers within the tumor microenvironment, such as lower pH, reducing conditions, or specific enzymes. These strategies aim to increase the therapeutic efficacy and reduce the systemic toxicity of the platinum agent. While various nanocarriers, including nanoparticles and hydrogels, have been engineered for the controlled release of compounds like cisplatin, no such research has been published for this compound.

Combination Therapy Strategies with Diammine Platinum Ii Lactate Preclinical and Mechanistic

Synergistic Interactions with Established Chemotherapeutic Agents

Preclinical research has systematically evaluated the synergistic potential of Lobaplatin (B1683953) with established chemotherapeutic drugs across a range of cancer types. Studies have shown that these combinations can lead to enhanced cytotoxicity and improved therapeutic outcomes compared to monotherapy.

One of the most studied combinations is Lobaplatin with taxanes, such as paclitaxel (B517696) and docetaxel (B913). In human gastric cancer SGC-7901 cells, Lobaplatin and paclitaxel were found to synergistically inhibit cell growth, with a calculated combination index (CI) of less than 0.95. nih.gov A study on NCI-H446 lung cancer cells also demonstrated a significant increase in growth inhibition when Lobaplatin was combined with paclitaxel. nih.govspandidos-publications.com

In ovarian cancer, the cytotoxicity of Lobaplatin was found to be comparable or superior to that of cisplatin (B142131) and carboplatin (B1684641) in seven different cell lines, with IC50 values ranging from 0.9 to 13.8 μmol/L. nih.govkoreascience.kr The combination of Lobaplatin with docetaxel resulted in enhanced cytotoxic activity in vitro. nih.govkoreascience.krwaocp.org This efficacy was also observed in vivo, where the combination proved effective in animal models. nih.gov

Below is a table summarizing key preclinical findings for Lobaplatin in combination with established chemotherapeutic agents.

Cancer TypeCell LineCombination AgentKey FindingsReference(s)
Gastric CancerSGC-7901PaclitaxelSynergistic inhibition of cell growth (Combination Index < 0.95). IC25 at 48h for Lobaplatin was 1.97 µg/ml; for Paclitaxel, 1.98 ng/ml. nih.gov
Lung CancerNCI-H446PaclitaxelCombination significantly decreased cell survival rate compared to Lobaplatin alone. nih.govspandidos-publications.comnih.gov
Ovarian Cancer7 Cell LinesDocetaxelEnhanced cytotoxic activity observed in vitro. Lobaplatin IC50 values ranged from 0.9 to 13.8 μmol/L. nih.govkoreascience.krwaocp.org
Breast CancerMDA-MB-231Osthole (B1677514)Combined treatment showed a synergistic effect in inducing apoptosis. researchgate.net

Beyond taxanes, preclinical studies have explored Lobaplatin in combination with a variety of other agents, including capecitabine, etoposide, fluorouracil, gemcitabine, and irinotecan, suggesting a broad potential for synergistic interactions. mdpi.com

Combination with Targeted Molecular Therapies

The strategy of combining Lobaplatin with targeted molecular therapies aims to exploit specific molecular vulnerabilities in cancer cells, potentially leading to enhanced efficacy and overcoming resistance.

Preclinical research has shown a synergistic antitumor effect when Lobaplatin is combined with inhibitors of metabolic pathways. In lung adenocarcinoma (LUAD) cell lines, inhibition of Lactate (B86563) dehydrogenase A (LDHA), a key enzyme in glycolysis, using the small molecule inhibitor Oxamate enhanced sensitivity to Lobaplatin. plos.org This combination led to a significant synergistic effect in reducing cell viability and inhibiting tumor growth. plos.org

Another area of investigation involves targeting key signaling proteins in prostate cancer. Lobaplatin monotherapy has been shown to impair the function of the Androgen Receptor (AR) and the ETS-related gene (ERG), two critical drivers of prostate cancer progression. nih.gov This finding provides a strong rationale for combining Lobaplatin with other AR-targeting agents to achieve a more profound pathway inhibition.

The table below summarizes preclinical findings for Lobaplatin combined with targeted molecular therapies.

Cancer TypeCell Line(s)Combination Target/AgentKey FindingsReference(s)
Lung AdenocarcinomaA549, NCL-H1975LDHA (Lactate dehydrogenase A) / OxamateSynergistic cytotoxic effect; combination enhanced chemotherapy sensitivity by disrupting glycolysis. plos.org
Prostate CancerLNCaP, VCaP, C4-2, 22Rv1Androgen Receptor (AR) / ERGLobaplatin alone decreased the expression of AR, ERG, and their downstream targets, suggesting a basis for combination therapy. nih.gov
Various CancersN/ABevacizumabLobaplatin has been studied in regimens with Bevacizumab, a VEGF inhibitor. mdpi.com

Combination with Epigenetic Modulators

Combining platinum agents with epigenetic modulators, such as histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors, is a promising strategy. mdpi.com These agents can alter the chromatin structure, making DNA more accessible to platinum drugs and reversing epigenetic silencing of tumor suppressor genes involved in apoptosis and drug sensitivity. nih.govnih.gov

While extensive preclinical data exists showing synergistic effects between first and second-generation platinum drugs (cisplatin, carboplatin) and epigenetic modulators nih.govnih.gov, specific studies on the combination of Lobaplatin with these agents are limited. However, the established mechanisms provide a strong rationale for investigating such combinations for Lobaplatin. Preclinical studies have shown that HDAC inhibitors can sensitize cancer cells to cisplatin by increasing pro-apoptotic proteins and downregulating DNA repair genes. nih.govfrontiersin.org The combination of DNMT and HDAC inhibitors has been shown to synergistically activate gene expression, which could restore chemosensitivity in resistant tumors. nih.gov

Given Lobaplatin's distinct resistance profile, exploring its synergy with epigenetic modulators is a logical next step. Such combinations could potentially resensitize resistant tumors or enhance efficacy in sensitive ones by targeting both the DNA directly and the epigenetic machinery that governs gene expression and DNA repair. This remains a key area for future preclinical investigation. frontiersin.orgfrontiersin.org

Mechanistic Basis for Enhanced Efficacy in Combination Regimens

The enhanced efficacy observed in Lobaplatin combination therapies is underpinned by distinct molecular mechanisms, including the modulation of key signaling pathways and cell cycle machinery.

A primary mechanism for the synergy between Lobaplatin and paclitaxel is the inhibition of the PI3K/Akt signaling pathway. viamedica.plviamedica.pl In lung cancer cells, the combination of paclitaxel and Lobaplatin led to significantly lower levels of PI3K, phosphorylated Akt (p-Akt), and phosphorylated GSK3β, a downstream target of Akt, ultimately promoting apoptosis. nih.govspandidos-publications.comnih.gov Similarly, in lung adenocarcinoma, combining Lobaplatin with an LDHA inhibitor was found to reduce the phosphorylation of AKT, mediating the increased chemotherapy sensitivity. plos.org

Furthermore, combination treatments can amplify apoptotic signaling. The combination of Lobaplatin with the natural compound osthole in breast cancer cells led to a synergistic increase in the expression of the tumor suppressor p53 and the pro-apoptotic proteins Bax and caspase-3. researchgate.net Lobaplatin's own mechanism involves influencing the expression of the c-myc gene, which plays a role in apoptosis and cell proliferation. nih.govresearchgate.net

Strategies to Overcome Cross-Resistance in Combination Studies

A significant advantage of Lobaplatin is its ability to overcome tumor resistance to other platinum agents like cisplatin and carboplatin. nih.govresearchgate.net This lack of complete cross-resistance is attributed to its unique 1,2-bis(aminomethyl)cyclobutane ligand, which forms DNA adducts that may be processed differently by the cell's DNA repair machinery compared to adducts from earlier platinum drugs. nih.govmdpi.com

Preclinical studies have demonstrated that this property can be leveraged in combination strategies to treat resistant cancers. In platinum-resistant human ovarian cancer xenograft models, Lobaplatin administered either alone or, more effectively, in combination with docetaxel, exhibited significant antitumor activity. nih.govkoreascience.krwaocp.org This highlights a key strategy: replacing cisplatin or carboplatin with Lobaplatin in combination regimens for patients with relapsed or refractory disease.

The efficacy of Lobaplatin extends to cancers resistant to other classes of chemotherapy as well. In a panel of oxaliplatin-resistant and irinotecan-resistant colon cancer cell lines, Lobaplatin demonstrated a significant inhibitory effect, suggesting it could be a valuable option after failure of standard first-line therapies for colorectal cancer. nih.gov Therefore, combining Lobaplatin with an agent like docetaxel or paclitaxel in a platinum-resistant setting is a rational preclinical strategy designed to attack the cancer through multiple, non-cross-resistant mechanisms. nih.gove-century.us

Computational and Theoretical Chemistry Approaches to Diammine Platinum Ii Lactate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of transition metal complexes, including platinum compounds. numberanalytics.com DFT calculations allow for the determination of molecular geometries, orbital energies, and the distribution of electron density, which are crucial for understanding the bonding and reactivity of diammine platinum(II) lactate (B86563). numberanalytics.com

DFT calculations can also be used to model the hydrolysis of platinum complexes, a critical activation step for their interaction with biological targets like DNA. ucl.ac.uk The replacement of a lactate ligand by a water molecule can be studied by calculating the reaction energies and activation barriers, providing a quantitative measure of the complex's reactivity in an aqueous cellular environment. researchgate.net The study of related platinum complexes has shown that the calculated vibrational frequencies from DFT can be compared with experimental infrared and Raman spectra to validate the computational model and provide a detailed assignment of the vibrational modes. researchgate.net

Computational MethodProperty InvestigatedKey FindingsReferences
DFT (e.g., B3LYP, mPW1PW91)Electronic Structure, Geometry OptimizationProvides insights into Pt-ligand bonding characteristics and molecular geometry. numberanalytics.comresearchgate.net
NBO AnalysisBonding NatureQuantifies the covalent and ionic character of Pt-N and Pt-O bonds. researchgate.net
TD-DFTElectronic TransitionsPredicts UV-Vis absorption spectra, assigning transitions (e.g., MLCT). mdpi.com
DFT with Solvation ModelsHydrolysis and ReactivityCalculates reaction energies and activation barriers for ligand exchange reactions in solution. researchgate.netucl.ac.uk

Molecular Dynamics (MD) Simulations of Interactions with Biological Environments

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, making them ideal for investigating the interactions of diammine platinum(II) lactate with complex biological environments. nih.govnih.govnumberanalytics.com These simulations can model the dynamic interactions of the platinum complex with biomolecules such as proteins and lipid membranes, providing a detailed picture of its behavior in a cellular context. nih.gov

MD simulations can be used to explore how this compound interacts with cell membranes, a crucial step for cellular uptake. By simulating the platinum complex in the presence of a lipid bilayer, researchers can observe its binding affinity, penetration depth, and the specific interactions that govern its transport across the membrane. nih.gov The simulations can reveal the role of hydrophobic and electrostatic interactions in this process. nih.gov

Furthermore, MD simulations can shed light on the interactions between this compound and proteins. nih.gov These interactions can be non-specific or targeted, and MD can help to identify potential protein binding sites and the nature of the forces involved. For example, simulations can show how the platinum complex might interact with serum proteins like albumin, which can act as carriers in the bloodstream. The dynamic nature of MD allows for the observation of conformational changes in both the protein and the platinum complex upon binding. nih.gov

Simulation TypeBiological SystemInformation ObtainedReferences
All-atom MDLipid Bilayer (Cell Membrane Model)Binding affinity, penetration depth, mechanism of transport. nih.gov
All-atom MDProteins (e.g., Serum Albumin)Identification of binding sites, interaction energies, conformational changes upon binding. nih.govehu.es
MD with Explicit SolventAqueous SolutionSolvation structure, dynamics of water exchange, interaction with ions. ucl.ac.uk

Molecular Modeling of DNA Adduct Formation and Conformational Changes

The primary target for many platinum-based anticancer drugs is DNA. mdpi.comnih.gov Molecular modeling techniques, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, are employed to study the formation of this compound-DNA adducts and the resulting conformational changes in the DNA structure. researchgate.net

The initial step in DNA binding is the formation of a non-covalent encounter complex, which can be modeled using molecular docking and MD simulations. researchgate.net These simulations can identify preferential binding sites in the major or minor grooves of DNA. Following aquation, the platinum complex can form covalent bonds with the nitrogen atoms of purine (B94841) bases, most commonly the N7 of guanine (B1146940). nih.gov QM/MM calculations are particularly well-suited for modeling this process, where the reactive center (the platinum complex and the DNA base) is treated with a high level of quantum mechanics, while the rest of the DNA and solvent are treated with a more computationally efficient molecular mechanics force field. researchgate.net

The formation of platinum-DNA adducts induces significant conformational changes in the DNA double helix. nih.govnih.govmdpi.com These distortions can include bending of the DNA axis, unwinding of the helix, and widening of the minor groove. nih.gov Molecular dynamics simulations of platinated DNA can be used to characterize these structural changes in detail. By analyzing the trajectory of the simulation, researchers can quantify the extent of bending and unwinding, and observe changes in local DNA parameters. These structural alterations are believed to be crucial for the biological activity of platinum drugs, as they can interfere with DNA replication and transcription and attract high-mobility group (HMG) proteins that recognize the distorted DNA. pnas.org

Modeling TechniqueProcess StudiedKey InsightsReferences
Molecular DockingInitial DNA BindingPredicts preferential binding sites and orientation in DNA grooves. researchgate.net
QM/MMCovalent Adduct FormationModels the reaction mechanism and energetics of Pt-N bond formation. researchgate.netresearchgate.net
Molecular Dynamics (MD)DNA Conformational ChangesCharacterizes DNA bending, unwinding, and groove widening upon platination. nih.govmdpi.com

Quantum Chemical Calculations for Ligand Binding and Activation

Quantum chemical calculations provide a fundamental understanding of the thermodynamics and kinetics of ligand binding and activation in this compound. mdpi.communi.cz These calculations can quantify the strength of the bonds between the platinum center and its ligands (ammine and lactate) and predict the ease with which these ligands can be replaced by other molecules, such as water or nucleobases.

The binding energy of the lactate ligand can be calculated using high-level quantum chemical methods. This information is crucial for understanding the stability of the complex and its propensity to undergo ligand exchange reactions. mdpi.com The activation of the complex typically involves the hydrolysis of one or more ligands, a process that can be modeled by calculating the potential energy surface for the reaction. This allows for the determination of the activation energy, which is a key factor in the rate of the reaction.

Furthermore, quantum chemical calculations can be used to study the electronic factors that influence ligand activation. For example, the nature of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the sites of nucleophilic and electrophilic attack. mdpi.com The charge distribution within the molecule, often analyzed using methods like Mulliken population analysis or electrostatic potential mapping, can also reveal the reactivity of different parts of the complex. mdpi.com By understanding these fundamental electronic properties, it is possible to predict how modifications to the ligand structure might affect the activation and subsequent reactivity of the complex. theses.cz

Calculation TypeProperty/ProcessSignificanceReferences
Binding Energy CalculationLigand Binding StrengthQuantifies the stability of the Pt-lactate and Pt-ammine bonds. mdpi.com
Potential Energy Surface ScanLigand Activation (Hydrolysis)Determines the activation energy and reaction mechanism for ligand exchange. uwindsor.ca
Frontier Molecular Orbital AnalysisReactivity PredictionIdentifies the most likely sites for nucleophilic and electrophilic attack. mdpi.com
Electrostatic Potential MappingCharge DistributionVisualizes the charge distribution and predicts regions of high reactivity. mdpi.com

In Silico Screening for Novel this compound Analogs

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity. fmach.itnih.gov This approach can be applied to the design of novel analogs of this compound with potentially improved properties, such as enhanced cytotoxicity towards cancer cells or reduced side effects.

The process of in silico screening typically begins with the creation of a virtual library of candidate compounds. These compounds can be designed by systematically modifying the structure of this compound, for example, by altering the lactate ligand or the ammine ligands. The properties of these virtual compounds are then predicted using computational methods. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of the compounds with their biological activity. acs.org These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds.

Molecular docking can also be used in the screening process to predict the binding affinity of the analogs for a specific biological target, such as a particular DNA sequence or a protein involved in drug resistance. nih.gov Compounds that are predicted to have high binding affinity are then prioritized for synthesis and experimental testing. This approach can significantly accelerate the drug discovery process by focusing experimental efforts on the most promising candidates. While specific in silico screening studies for this compound analogs are not extensively documented, the principles and methods are well-established in the field of platinum drug design. aacrjournals.org

Screening MethodObjectiveMethodologyPotential Outcome
Quantitative Structure-Activity Relationship (QSAR)Predict biological activityDevelop statistical models correlating chemical structure with activity.Identification of structural features associated with high activity.
Molecular DockingPredict binding affinityDock virtual library of analogs into a target protein or DNA structure.Ranking of analogs based on their predicted binding strength.
Pharmacophore ModelingIdentify essential structural featuresCreate a 3D model of the essential steric and electronic features for activity.Design of novel compounds that fit the pharmacophore model.

Advanced Analytical Methodologies for Research of Diammine Platinum Ii Lactate

Quantification of Platinum in Biological Matrices for Research Purposes

Accurate quantification of platinum in biological samples such as tissues, plasma, and urine is fundamental to pharmacokinetic and biodistribution studies. Several highly sensitive techniques are utilized for this purpose.

Atomic Absorption Spectrometry (AAS) (e.g., ETAAS, ICP-MS)

Atomic Absorption Spectrometry (AAS) is a prominent technique for the determination of platinum in biological materials. nih.gov Flameless AAS, particularly Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) or Electrothermal Atomic Absorption Spectrometry (ETAAS), offers high sensitivity for analyzing tissue digests. nih.govresearchgate.net This method involves atomizing the sample in a graphite tube, allowing for the measurement of platinum concentrations at ultra-trace levels. herts.ac.uk The validity of flameless AAS has been confirmed through correlation with gamma scintillation spectrometry for radiolabeled platinum compounds. nih.gov A developed GFAAS-based assay demonstrated a detection limit of 13.23 µg/L and a recovery rate of 97.3%–103.0%. peerj.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful tool, recognized for its extremely low detection limits and multielement capabilities. nih.govresearchgate.net It is frequently used for the quantitative determination of platinum in various biological matrices, including plasma, urine, and diverse tissues like the liver, brain, and kidneys. nih.govresearchgate.net ICP-MS methods are highly suitable for large-scale animal studies due to their efficiency and the small sample amounts required. nih.gov A validated ICP-MS method for platinum analysis in rat biological samples showed a lower limit of quantification of 0.5 ppb, with accuracy and precision within 15% variation. nih.govresearchgate.net The sample preparation for ICP-MS often involves microwave-assisted digestion to process the biological tissues effectively. researchgate.netnih.govresearchgate.net

TechniqueSample TypeKey Findings/ParametersReference
Flameless AAS (ETAAS/GFAAS)Biological Tissues, Plasma, UrineLimit of assay ~0.1 µg/g of wet tissue. Good correlation with gamma scintillation spectrometry. nih.govresearchgate.net
GFAASCultured CellsDetection limit of 13.23 µg/L; Recovery rate of 97.3%–103.0%. peerj.com
ICP-MSPlasma, Urine, Tissues (Liver, Brain, Kidney, etc.)Validated method with a lower limit of quantification of 0.5 ppb. Accuracy and precision within 15%. nih.govresearchgate.net
ICP-MS11 Distinct Biological MatricesLOD of 0.001 µg L-1; Linear dynamic range from 0.025-10 µg L-1. nih.gov

Chromatographic Methods Coupled with Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and reliable method for the analysis of platinum-based drugs and their metabolites. pharmchek.com This technique separates compounds in a sample via liquid chromatography before they are identified by mass spectrometry, significantly reducing the risk of false positives. pharmchek.com LC-MS/MS has been developed for the simultaneous evaluation of multiple platinum compounds, with quantification limits in the low ng/mL range. mdpi.com The method is particularly useful for analyzing polar compounds when coupled with techniques like hydrophilic interaction liquid chromatography (HILIC). mdpi.com A validated LC-ESI-MS/MS method for determining platinum anticancer drugs on vial surfaces demonstrated a lower limit of quantification of 30 pg/vial. nih.gov

Electrochemical Methods (e.g., Differential Pulse Polarography)

Electrochemical methods offer a sensitive and rapid means of detecting platinum. Differential Pulse Polarography (DPP) can be used to determine platinum concentrations in urine. nih.gov In one method, platinum is complexed with ethylenediamine (B42938), which produces a catalytic current at a dropping mercury electrode that is measurable by DPP, with a detection limit of approximately 10 ng/ml. nih.gov Another DPP-based method allows for the determination of free, unbound platinum in the presence of DNA or platinum-DNA complexes, with a lower utility level of about 1 x 10⁻⁶ M. nih.gov Voltammetric techniques, including differential pulse voltammetry, are noted for their rapid detection, simplicity, and high sensitivity in quantifying platinum compounds. researchgate.netbenthambooks.com

TechniqueAnalyte/MatrixDetection Limit/RangeReference
LC-MS/MS (HILIC)Platinum compounds2-5 ng/mL mdpi.com
LC-ESI-MS/MSPlatinum anticancer drugs30 pg/vial nih.gov
Differential Pulse PolarographyPlatinum in urine~10 ng/ml nih.gov
Differential Pulse PolarographyFree platinum with DNA~1 x 10⁻⁶ M nih.gov

Imaging Techniques for Intracellular Localization and Distribution (Preclinical)

Understanding where a platinum compound accumulates within a cell is crucial for elucidating its mechanism of action. Several advanced imaging techniques are employed for this purpose in preclinical settings. mdpi.com

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a powerful technique for obtaining both quantitative data and information on the spatial distribution of elements in biological tissues and single cells. rsc.org It has been used to study the distribution of platinum in tumor models, revealing heterogeneous accumulation that correlates with histological features. rsc.orgnih.gov This method can visualize drug penetration depth and targeting within multicellular tumor spheroids. nih.gov

Nano-scale secondary ion mass spectrometry (NanoSIMS) offers high spatial resolution for trace element analysis, allowing for the investigation of subcellular distribution. nih.govresearchgate.net When combined with transmission electron microscopy (TEM) and LA-ICP-MS, it enables multi-scale imaging of platinum distribution from the organ down to the subcellular level. nih.govresearchgate.net Studies using this combined approach have identified platinum accumulation in cytoplasmic sulfur-rich organelles, such as lysosomes, in both kidney and tumor cells. nih.gov

Fluorescence imaging using platinum complexes linked to fluorophores allows for the real-time monitoring of drug distribution in living cells and animal models. mdpi.comharvard.edu High-resolution intravital imaging can even monitor DNA damage in individual tumor cells following administration of a fluorescent platinum drug. mdpi.comharvard.edu

Single-photon emission computed tomography (SPECT) using radiolabeled platinum, such as ¹⁹⁵ᵐPt, allows for in vivo biodistribution imaging without altering the drug's chemical structure. snmjournals.org Preclinical SPECT imaging has been shown to be feasible, providing good image quality and accurate quantification of platinum uptake in organs like the kidneys and liver. snmjournals.org Similarly, Positron Emission Tomography (PET) with radiolabeled derivatives, like ¹⁸F-labeled carboplatin (B1684641), can be used to noninvasively assess the drug distribution profile in different tumor types. snmjournals.org

Spectroscopic Techniques for Real-time Interaction Monitoring (e.g., DNA binding kinetics)

Spectroscopic methods are invaluable for studying the dynamic interactions between diammine platinum(II) lactate (B86563) and biomolecules in real-time. longdom.org

Nucleic acid-based electrochemical biosensors provide a convenient, real-time approach to study the kinetics of platinum-DNA interactions. nih.gov These sensors can resolve different DNA binding mechanisms and can be used in various buffers and even in 50% serum. nih.gov

Stopped-flow fluorescence spectroscopy has been used to investigate the binding kinetics of proteins to cisplatin-modified DNA. nih.gov This technique allows for the rapid mixing of reactants and monitoring of the subsequent fluorescence changes to determine kinetic parameters. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can monitor real-time damage to genomic DNA induced by reactive oxygen species and observe the protective effects of platinum nanoparticles. acs.orgmdpi.com

Methods for Studying Platinum-Biomolecule Adducts

The therapeutic effects of platinum compounds are largely attributed to the formation of adducts with biomolecules, primarily DNA. rsc.orgnih.gov

Mass spectrometry is a key tool for identifying the binding targets of platinum drugs. By digesting platinum-treated proteins and analyzing the resulting peptides, researchers can pinpoint the specific binding sites on proteins like human serum albumin and transferrin. mdpi.com Multidimensional liquid chromatography combined with ESI tandem mass spectrometry provides a comprehensive approach for this characterization. mdpi.com

Proteomic analysis using LC-MS/MS can be employed to study the phosphorylation patterns of proteins that bind to different platinum-DNA lesions. rsc.org This reveals how the cellular signaling pathways respond distinctly to adducts formed by different platinum drugs. rsc.org

Molecular dynamics simulations and structural biology techniques are used to understand the conformational changes in DNA caused by platinum adducts. oup.com These studies have shown that the carrier ligand of the platinum complex can influence the DNA structure, which in turn affects how cellular proteins recognize and interact with the damaged DNA. oup.comacs.org

Future Research Directions and Unexplored Avenues for Diammine Platinum Ii Lactate

Development of Next-Generation Platinum(II) Lactate (B86563) Complexes with Enhanced Selectivity

A primary goal in the evolution of platinum-based anticancer agents is to enhance their selectivity towards tumor cells, thereby minimizing damage to healthy tissues. For diammine platinum(II) lactate, future research will likely focus on sophisticated molecular modifications to achieve this.

Detailed Research Findings: One established strategy is the modification of the ligand sphere around the platinum center. For instance, replacing the ammine ligands with more complex amines or N-heterocyclic ligands can alter the drug's reactivity and steric properties. The 2-methylpyridine (B31789) group in picoplatin, for example, slows down its hydrolysis and interaction with sulfur-containing biomolecules, which is thought to contribute to its ability to overcome resistance. plos.orgviamedica.pl A similar rational design approach could be applied to the this compound scaffold.

Another promising avenue is the development of platinum(IV) prodrugs. nih.gov These are octahedral Pt(IV) complexes that are relatively inert but can be reduced within the hypoxic tumor environment to release the active cytotoxic Pt(II) species. The two additional axial positions on the Pt(IV) center can be functionalized with targeting moieties or other bioactive molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac, to create multi-action agents with enhanced selectivity. acs.orgacs.org Research has shown that conjugating Pt(IV) prodrugs with molecules like biotin (B1667282) or specific peptides can significantly increase their uptake in cancer cells that overexpress the corresponding receptors. nih.gov

Table 1: Comparative in vitro Cytotoxicity of Selected Platinum Complexes

CompoundCancer Cell LineIC₅₀ (µM)Key Feature/Strategy
Cisplatin (B142131)A2780 (Ovarian)1.0First-generation standard
PhenanthriplatinA2780 (Ovarian)0.38Monofunctional Pt(II) complex nih.gov
Pt(IV)-Diclofenac ConjugateA2780 (Ovarian)0.91Pt(IV) prodrug with bioactive axial ligand acs.org
PicoplatinA2780R (Cisplatin-resistant)6.8Sterically hindered ligand plos.org
cis-[Pt(NH₃)₂(lactate)₂]S180 Ascites TumorHighly active at 15-30 mg/kg (in vivo) google.comLactate leaving group google.com

Exploration of Novel Non-DNA Targets and Mechanisms

While DNA has long been considered the principal target of platinum drugs, there is growing evidence that their anticancer activity involves interactions with other cellular components. bohrium.combenthamscience.com Future investigations into this compound should extend beyond DNA binding to explore these non-canonical targets and mechanisms.

Detailed Research Findings: Cellular proteins represent a major class of non-DNA targets. ru.nl Platinum compounds have been shown to bind to and inhibit various proteins, including those involved in signal transduction and redox regulation. For example, platinum drugs can directly bind to STAT (Signal Transducer and Activator of Transcription) proteins, blocking their SH2 domains and preventing their activation, which in turn downregulates pro-survival genes. oncotarget.com Other studies have identified thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis, as a target for some platinum complexes, with inhibition of TrxR being particularly effective in cisplatin-resistant cells. nih.gov

Polynuclear platinum complexes that are substitution-inert have been developed to target DNA through non-covalent interactions, such as binding to the phosphate (B84403) backbone. rsc.org These compounds also accumulate in cells by binding to heparan sulfate (B86663) proteoglycans (HSPG), opening up possibilities for tumor selectivity and disrupting HSPG function as a novel therapeutic mechanism. rsc.org For this compound, the lactate ligand itself could play a role in novel mechanisms, potentially by influencing lactate transport or metabolism within the tumor microenvironment. nih.govacs.org

Integration with Emerging Therapeutic Modalities (e.g., Photodynamic Therapy)

Combining different therapeutic strategies is a cornerstone of modern oncology. Integrating this compound with emerging modalities like photodynamic therapy (PDT) could create powerful synergistic effects.

Detailed Research Findings: PDT is a clinically approved treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. frontiersin.org A promising research direction is the development of conjugates that link a platinum(II) complex to a photosensitizing molecule, such as a porphyrin, chlorin, or phthalocyanine (B1677752). researchgate.netrsc.org This creates a single agent with a dual mechanism of action: the DNA-damaging properties of the platinum moiety and the light-activated cytotoxicity of the photosensitizer. researchgate.net Such conjugates could potentially overcome resistance to conventional chemotherapy and offer spatial and temporal control over drug activation, as the phototoxic effect is confined to the irradiated tumor area. frontiersin.orgnih.gov Studies on platinum(II)-silicon(IV) phthalocyanine conjugates have demonstrated tumor-targeted red light PDT, showing enhanced cytotoxicity and mitochondrial accumulation upon photo-irradiation. rsc.org

Advanced In Vitro and Organoid Models for Preclinical Evaluation

The predictive power of preclinical models is critical for the successful clinical translation of new drug candidates. The limitations of traditional two-dimensional (2D) cell cultures have spurred the development of more sophisticated models that better mimic human tumors.

Detailed Research Findings: Patient-derived organoids (PDOs) are three-dimensional (3D) culture systems that retain the genetic, morphological, and functional characteristics of the original tumor. mdpi.commdpi.com A growing body of research demonstrates that PDOs can accurately recapitulate a patient's clinical response to platinum-based chemotherapy. mdpi.commdpi.comfrontiersin.org These models preserve the intra-tumor heterogeneity seen in patients and can be used to test the sensitivity of both primary and recurrent, chemoresistant tumors. mdpi.comresearchgate.net Establishing PDO and patient-derived xenograft (PDX) models would be an essential step in the preclinical evaluation of this compound and its next-generation derivatives, providing a robust platform for assessing efficacy and predicting clinical outcomes. researchgate.netbiorxiv.org

Table 2: Comparison of Preclinical Cancer Models

Model TypeKey AdvantagesRelevance for Platinum Drug Testing
2D Cell LinesHigh-throughput, low cost, ease of use.Initial screening for cytotoxicity. Often fail to predict clinical response.
Patient-Derived Xenografts (PDX)Maintain genetic characteristics of original tumor; in vivo environment. researchgate.netTesting candidate therapies in a living system. High cost limits large-scale screening. biorxiv.org
Patient-Derived Organoids (PDO)Mimic 3D tumor structure and heterogeneity; reflect patient drug sensitivity. mdpi.comfrontiersin.orgresearchgate.netPersonalized drug response studies; screening for sensitivity to platinum agents. mdpi.comfrontiersin.org

Systems Biology Approaches to Understand Comprehensive Cellular Responses

The cellular response to platinum drugs is a complex interplay of numerous signaling pathways and molecular interactions. Systems biology, which integrates multi-omics data (genomics, transcriptomics, proteomics), provides a powerful framework for deconvoluting this complexity.

Detailed Research Findings: Systems biology studies have been instrumental in mapping the intricate networks that underpin both sensitivity and resistance to platinum-based drugs. bohrium.com For example, by comparing the proteomic profiles of cisplatin-sensitive and -resistant ovarian cancer cells, researchers have identified activated sub-networks involving responses to genomic stress and alterations in molecular regulation. scispace.com Other studies integrating transcriptomic and genomic data have identified the hyperactivation of the cAMP-CREB1 axis as a key mechanism of platinum resistance in ovarian cancer, a finding that was subsequently validated experimentally. researchgate.net Applying these high-throughput, network-based approaches to this compound would provide a comprehensive understanding of its mechanism of action, identify biomarkers for patient stratification, and reveal novel combination strategies to overcome resistance. bohrium.commdpi.com

Q & A

Q. How is diammine platinum(II) lactate synthesized and characterized in experimental settings?

Methodological Answer: Synthesis typically involves ligand substitution from precursor complexes like cisplatin ([Pt(NH₃)₂Cl₂]). Lactate (C₃H₅O₃⁻) replaces chloride ligands under controlled pH and temperature. For example, reacting cisplatin with sodium lactate in aqueous ammonia yields this compound. Characterization employs:

  • Infrared (IR) spectroscopy to confirm lactate coordination via carboxylate stretching frequencies (~1600–1650 cm⁻¹) .
  • Elemental analysis (C, H, N) to verify stoichiometry.
  • X-ray crystallography to resolve the square-planar geometry and ligand arrangement .
  • UV-Vis spectroscopy to monitor electronic transitions (e.g., d-d transitions at ~300–400 nm) .

Q. What structural features distinguish this compound from cisplatin?

Methodological Answer: Unlike cisplatin’s two chloride ligands, this compound contains a bidentate lactate ligand (binding via α-hydroxy and carboxylate groups). Key structural differences include:

PropertyCisplatin ([Pt(NH₃)₂Cl₂])This compound
Ligand Type Monodentate (Cl⁻)Bidentate (lactate⁻)
Coordination Mode Cis-configurationChelating (five-membered ring)
Solubility Low in waterHigher due to polar lactate
Structural confirmation requires single-crystal XRD to resolve bond lengths (Pt–O ≈ 2.0 Å) and angles .

Advanced Research Questions

Q. How do relativistic effects influence computational modeling of this compound’s reactivity?

Methodological Answer: Platinum’s heavy-atom effects necessitate relativistic corrections in DFT calculations. Key steps:

  • Use scalar relativistic pseudopotentials (e.g., LANL2DZ basis set) to account for Pt’s 5d and 6s orbitals .
  • Analyze reaction pathways (e.g., ligand substitution kinetics) using transition-state theory with solvent models (e.g., COSMO).
  • Validate computational results against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) . Contradiction Note: Some DFT methods overestimate Pt–ligand bond strengths; experimental validation is critical .

Q. What analytical strategies resolve contradictions in stability studies of this compound?

Methodological Answer: Discrepancies in stability constants (log K) often arise from:

  • pH-dependent speciation : Lactate’s protonation state (pKa ~3.86) affects coordination. Use potentiometric titrations with ion-selective electrodes to map stability across pH 2–7 .
  • Competing ligands : Trace chloride in buffers may displace lactate. Employ ICP-MS to monitor Pt speciation .
  • Temperature effects : Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots clarify entropy-driven vs enthalpy-driven stability .

Q. How does the chelate effect impact this compound’s kinetic inertness compared to monodentate analogs?

Methodological Answer: The lactate ligand’s bidentate binding increases kinetic inertness via the chelate effect . Experimental approaches:

  • Stopped-flow kinetics to measure ligand substitution rates (e.g., with thiourea or glutathione) .
  • Compare activation parameters (ΔH‡, ΔS‡) with monodentate analogs (e.g., cisplatin). Lower ΔS‡ in chelated complexes indicates entropic stabilization .
  • DFT simulations to model transition states and identify rate-determining steps (e.g., Pt–O bond cleavage) .

Data Contradiction Analysis

Q. Why do computational and experimental studies disagree on the redox behavior of this compound?

Methodological Answer: Disagreements often stem from:

  • Solvent model limitations : Implicit solvent models (e.g., PCM) may misestimate redox potentials. Use explicit solvent MD simulations for accuracy .
  • Relativistic approximations : Two-component relativistic methods (e.g., DKH) improve redox potential predictions vs scalar methods .
  • Experimental conditions : Trace O₂ or light exposure alters Pt redox states. Conduct experiments under inert atmospheres (N₂/Ar) and validate via cyclic voltammetry .

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